4-tert-Butylphenoxyacetyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNMBDQWVPSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346324 | |
| Record name | 4-tert-Butylphenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90734-55-7 | |
| Record name | 4-tert-Butylphenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-tert-butylphenoxyacetyl chloride chemical properties
An In-depth Technical Guide to 4-tert-butylphenoxyacetyl chloride
Introduction
This compound is an acyl chloride derivative of 4-tert-butylphenoxyacetic acid. It is a key reagent in synthetic organic chemistry, most notably in the field of nucleic acid synthesis, where its corresponding anhydride or the acyl chloride itself is used for the protection of exocyclic amino groups on nucleobases. This guide provides a comprehensive overview of its chemical properties, safety information, and its primary application in experimental workflows.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1][2] It is characterized by the presence of a reactive acyl chloride group, which dictates its chemical behavior. The bulky tert-butyl group enhances the solubility of its derivatives in organic solvents, a useful feature in synthetic applications.[3]
| Property | Value | Source |
| IUPAC Name | 2-(4-tert-butylphenoxy)acetyl chloride | [4] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [4][5][6] |
| Molecular Weight | 226.70 g/mol | [2][4][5][6] |
| CAS Number | 90734-55-7 | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][7] |
| Physical State | Liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 130 - 132 °C | [1] |
| Refractive Index | 1.5145-1.5185 @ 20°C | [7] |
| InChI Key | CFTNMBDQWVPSHI-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | [4] |
Chemical Structure
Caption: 2D structure of this compound.
Reactivity and Stability
This compound is stable under normal storage conditions.[1][2] Its primary reactivity stems from the acyl chloride functional group.
-
Reaction with Water: It reacts with water and other nucleophiles.[6] This hydrolysis reaction produces 4-tert-butylphenoxyacetic acid and hydrochloric acid.
-
Hazardous Reactions: No specific hazardous reactions are reported under normal processing.[2]
-
Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen chloride.[1]
Safety and Handling
This compound is a corrosive chemical that causes severe skin burns and eye damage.[1][2][4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.[1][2]
| Hazard Information | Precautionary and First-Aid Measures |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[1] |
| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1] Ensure eyewash stations and safety showers are close to the workstation.[1] |
| Storage | Store locked up in a well-ventilated place.[1][2] Keep the container tightly closed.[1][2] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a physician.[1][2] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a physician immediately.[1][2] |
| First Aid (Ingestion) | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |
Experimental Protocols: Application in Oligonucleotide Synthesis
A primary application of the 4-tert-butylphenoxyacetyl (t-BPA) group is in the protection of the exocyclic amino groups of adenosine (A), guanosine (G), and cytidine (C) during solid-phase synthesis of RNA and DNA oligonucleotides.[3][8] The acyl chloride is used to introduce this protecting group onto the nucleoside monomers. The t-BPA group is advantageous because it is labile under mild basic conditions, allowing for its removal without degrading the sensitive oligonucleotide backbone.[8]
Methodology: Solid-Phase Synthesis Workflow
The synthesis of oligonucleotides is a cyclic process performed on a solid support. The t-BPA group plays a crucial role in preventing unwanted side reactions at the nucleobase amino groups.
-
Monomer Preparation: The exocyclic amines of dA, dC, and dG phosphoramidite monomers are protected with the t-BPA group.[8] The tert-butyl moiety increases the solubility of the monomer in organic solvents like acetonitrile.[3]
-
Solid-Phase Synthesis Cycle:
-
Deblocking: The 5'-hydroxyl group of the support-bound nucleotide is deprotected (typically by removing a dimethoxytrityl group).
-
Coupling: The next t-BPA-protected phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. In some methods, 4-tert-butylphenoxyacetic anhydride (Tac₂O) is used as a labile capping reagent to avoid side reactions.[9]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support.
-
The t-BPA protecting groups are removed from the nucleobases. This is typically achieved with a short treatment using a basic solution, such as ammonia-saturated methanol or a mixture of aqueous ammonia and ethanol.[3][8] These mild conditions are designed to minimize backbone degradation.[8]
-
For RNA synthesis, additional steps are required to remove 2'-hydroxyl protecting groups (like TBDMS).[3][10]
-
Caption: Workflow for oligonucleotide synthesis using t-BPA protecting groups.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. atdbio.com [atdbio.com]
- 4. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-tert-Butylphenoxy)acetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 90734-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
4-tert-butylphenoxyacetyl chloride structure and formula
An In-depth Technical Guide to 4-tert-butylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic organic chemistry, particularly in the field of nucleic acid synthesis. This document details its chemical structure, physical properties, and its primary application as a protecting group.
Chemical Structure and Formula
This compound is an acyl chloride derivative of 4-tert-butylphenoxyacetic acid. Its chemical structure consists of a 4-tert-butylphenyl group linked to an acetyl chloride moiety through an ether bond.
Molecular Formula: C₁₂H₁₅ClO₂[1][2][3]
IUPAC Name: 2-(4-tert-butylphenoxy)acetyl chloride[3]
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl[1][3]
InChI Key: CFTNMBDQWVPSHI-UHFFFAOYSA-N[1][3]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 226.70 g/mol [4] |
| CAS Number | 90734-55-7[2][3] |
| Appearance | Clear colorless to pale yellow liquid[5] |
| Boiling Point | 130-132 °C at 5 mmHg[2] |
| Refractive Index | 1.5145-1.5185 at 20°C[5] |
| Purity | ≥97.5%[5] |
| Sensitivity | Moisture Sensitive[2] |
Applications in Oligonucleotide Synthesis
This compound is primarily utilized as a protecting group for the exocyclic amino functions of nucleobases in the chemical synthesis of RNA and DNA.[6][7] Specifically, the tert-butylphenoxyacetyl (t-BPA) group is employed to protect the exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG).[7]
The increased lability of the t-BPA group, when compared to standard benzoyl and isobutyryl protecting groups, allows for the use of milder basic conditions during the deprotection step.[7] This is particularly advantageous as it minimizes backbone degradation and prevents base modifications.[7] The tert-butyl moiety also enhances the solubility of the protected nucleoside monomers in organic solvents like acetonitrile, which is beneficial during the automated synthesis process.[6]
Experimental Protocols
General Protocol for Protection of Nucleoside Exocyclic Amines
This protocol describes the general methodology for the protection of the exocyclic amino group of a nucleoside (e.g., deoxyadenosine) with this compound.
-
Preparation: The starting nucleoside is dried by co-evaporation with anhydrous pyridine.
-
Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and the solution is cooled in an ice bath.
-
Addition of Reagent: this compound is added dropwise to the cooled solution with stirring.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched by the addition of cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-protected nucleoside.
General Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the key stages where this compound is employed as part of the t-BPA protecting group in a typical solid-phase oligonucleotide synthesis cycle.
Caption: Workflow for oligonucleotide synthesis using t-BPA protecting groups.
Deprotection Protocol
Deprotection of the nucleobases and cleavage from the solid support is typically achieved in a single step using a short treatment with a basic solution.[7]
-
Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonia/ethanol (3:1 v/v) at 55 °C for one hour.[6] For oligodeoxynucleoside methylphosphonates, ammonia-saturated methanol can be used.[7]
-
Filtration and Evaporation: The support is filtered off, and the filtrate containing the deprotected oligonucleotide is collected. The solvent is then removed by evaporation.
-
Purification: The resulting crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Safety Information
This compound is a corrosive substance. It is known to cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[2]
References
- 1. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]
- 2. store.p212121.com [store.p212121.com]
- 3. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemgenesindia.com [chemgenesindia.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. atdbio.com [atdbio.com]
- 7. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-tert-butylphenoxy)acetyl chloride
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-tert-butylphenoxy)acetyl chloride, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical characteristics, outlines relevant experimental protocols, and presents logical workflows for its synthesis.
Chemical and Physical Properties
2-(4-tert-butylphenoxy)acetyl chloride is a chemical intermediate. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H15ClO2 | [1][2] |
| Molecular Weight | 226.70 g/mol | [1] |
| CAS Number | 90734-55-7 | [1][3][4][5] |
| Appearance | Clear colorless to pale yellow liquid | [3][4][5] |
| Physical Form | Liquid/Solid | [3][4][5] |
| Purity (Assay) | ≥97.5 to ≤102.5% (Titration ex Chloride) | [3][4][5] |
| Refractive Index | 1.5145-1.5185 @ 20°C | [3][4][5] |
| Storage | Inert atmosphere, room temperature | |
| IUPAC Name | 2-(4-tert-butylphenoxy)acetyl chloride | [1] |
| InChI | 1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | [1] |
| InChIKey | CFTNMBDQWVPSHI-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | [1] |
Experimental Protocols
The primary method for the synthesis of 2-(4-tert-butylphenoxy)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. A general and widely applicable method for this conversion is the use of thionyl chloride (SOCl2).
Synthesis of 2-(4-tert-butylphenoxy)acetyl chloride from 4-tert-butylphenoxyacetic acid
This protocol is based on a general method for converting carboxylic acids to acid chlorides.
-
Materials:
-
4-tert-butylphenoxyacetic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 4-tert-butylphenoxyacetic acid in an excess of thionyl chloride or in an anhydrous solvent.
-
The reaction is typically performed at room temperature or with gentle heating.
-
The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure, a process that should be conducted in a well-ventilated fume hood.
-
The resulting crude 2-(4-tert-butylphenoxy)acetyl chloride can be purified by distillation under reduced pressure.
-
A related, efficient method involves the conversion of tert-butyl esters to acid chlorides using thionyl chloride at room temperature.[6] This suggests that if a tert-butyl ester of 4-tert-butylphenoxyacetic acid is available, it can be readily converted to the desired acid chloride.[6]
Logical and Experimental Workflows
The synthesis of 2-(4-tert-butylphenoxy)acetyl chloride typically follows a straightforward path from commercially available starting materials. The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to 2-(4-tert-butylphenoxy)acetyl chloride.
References
- 1. 4-tert-Butylphenoxyacetyl chloride | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]
- 3. A19408.30 [thermofisher.com]
- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 4-tert-Butylphenoxyacetyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenoxyacetyl chloride from its corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. This conversion is a fundamental step in various synthetic pathways, particularly in the development of pharmaceuticals and advanced materials where the resulting acyl chloride serves as a highly reactive intermediate. This document details the underlying reaction mechanisms, provides a robust experimental protocol, and summarizes key data for practical application in a laboratory setting.
Overview of the Synthesis
The conversion of a carboxylic acid to an acyl chloride is a crucial transformation in organic synthesis. Acyl chlorides are significantly more reactive than their parent carboxylic acids and serve as versatile synthons for the formation of esters, amides, and other acyl derivatives. The synthesis of this compound is typically achieved by treating 4-tert-butylphenoxyacetic acid with a chlorinating agent. The most common and efficient reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3][4]
The primary advantage of using these reagents is that the byproducts of the reaction are gaseous (sulfur dioxide and hydrogen chloride with thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride with oxalyl chloride), which simplifies the purification of the desired this compound.[4][5] This guide will focus on the widely used thionyl chloride method.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the reactant and product is essential for safe handling, accurate measurements, and successful synthesis.
| Property | 4-tert-Butylphenoxyacetic Acid (Starting Material) | This compound (Product) |
| CAS Number | 1798-04-5[6] | 90734-55-7[7] |
| Molecular Formula | C₁₂H₁₆O₃[6] | C₁₂H₁₅ClO₂[7] |
| Molecular Weight | 208.25 g/mol [6] | 226.70 g/mol [7] |
| Appearance | White crystalline powder[8] | Solid or colorless to pale yellow liquid[9] |
| Melting Point | 96 °C[10] | Not available |
| Boiling Point | 325.4 ± 25.0 °C (Predicted)[10] | Not available |
| Key Hazards | Skin, eye, and respiratory irritant | Causes severe skin burns and eye damage; reacts with water[7][11] |
Reaction Mechanism and Workflow
Reaction Mechanism with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution. The key steps are as follows:
-
The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[2]
-
A chloride ion is eliminated, and a proton transfer occurs, forming a highly reactive chlorosulfite intermediate.[2][12]
-
The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[2]
-
This attack leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product.[1]
Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.
Experimental Workflow
The overall process involves setting up the reaction under anhydrous conditions, executing the reaction, removing the excess reagent and solvent, and finally purifying the product.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound using thionyl chloride in an anhydrous solvent.
Materials:
-
4-tert-butylphenoxyacetic acid (C₁₂H₁₆O₃)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Gas trap (bubbler with NaOH solution)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases that will evolve. Place the entire apparatus under an inert atmosphere.[5]
-
Charging the Flask: Add 4-tert-butylphenoxyacetic acid to the flask, followed by anhydrous dichloromethane to dissolve the solid.
-
Reagent Addition: While stirring the solution at room temperature, slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) via the dropping funnel.[5] An exothermic reaction may occur, and gas will begin to evolve.
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 40-50 °C for DCM).[5] Maintain this temperature for 3 to 6 hours.[5] The reaction is considered complete when the evolution of gas ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The thionyl chloride is volatile, but appropriate safety measures should be taken.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product with high purity.
Quantitative Data Summary
The following table provides an example of the quantities and conditions for a laboratory-scale synthesis.
| Parameter | Value | Notes |
| 4-tert-butylphenoxyacetic acid | 10.41 g (50 mmol) | 1.0 equivalent |
| **Thionyl chloride (SOCl₂) ** | 8.92 g (5.9 mL, 75 mmol) | 1.5 equivalents |
| Anhydrous Dichloromethane (DCM) | 100 mL | Solvent |
| Reaction Temperature | 40 °C (Reflux) | [5] |
| Reaction Time | 4 hours | Or until gas evolution ceases[5] |
| Theoretical Yield | 11.34 g (50 mmol) | Based on 100% conversion |
| Expected Purity | >95% after distillation | Dependent on purification efficiency |
Safety and Handling
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water. It should be handled exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
This compound: As an acyl chloride, the product is corrosive and a lachrymator. It causes severe skin burns and eye damage.[7] It is also moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water or humid air.[9] Handle with appropriate PPE in a fume hood.
-
Gas Evolution: The reaction produces significant amounts of toxic and corrosive gases (HCl and SO₂). An effective gas trap containing a basic solution (e.g., NaOH) is mandatory to neutralize these byproducts.[5]
-
Anhydrous Conditions: The success of the reaction depends on maintaining strictly anhydrous (dry) conditions. All glassware must be dried, and anhydrous solvents must be used.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-tert-Butylphenoxyacetic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. CAS 90734-55-7: this compound [cymitquimica.com]
- 10. China 4-TERT-BUTYLPHENOXYACETIC ACID CAS NO:1798-04-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 11. 90734-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
An In-depth Technical Guide to the General Reactivity of 4-tert-Butylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butylphenoxyacetyl chloride is a reactive acyl chloride that serves as a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride functional group. This technical guide provides a comprehensive overview of the synthesis and general reactivity of this compound, with a focus on its utility in esterification, amidation, and Friedel-Crafts acylation reactions. Detailed experimental protocols and reaction parameters are presented to facilitate its application in research and development.
Introduction
This compound, with the chemical formula C₁₂H₁₅ClO₂, is a valuable reagent in organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. The presence of the reactive acyl chloride group allows for a variety of nucleophilic substitution reactions, making it a key building block for introducing the 4-tert-butylphenoxyacetyl moiety into molecules. This guide will delve into the synthesis of this compound and its characteristic reactions.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from 4-tert-butylphenol.
Step 1: Synthesis of 4-tert-Butylphenoxyacetic Acid
The first step involves the synthesis of the corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. A common method for this is the Williamson ether synthesis, where 4-tert-butylphenol is reacted with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.
Step 2: Conversion to this compound
The resulting 4-tert-butylphenoxyacetic acid is then converted to the acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] These reagents readily convert carboxylic acids into their more reactive acyl chloride counterparts.[1]
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 4-tert-Butylphenoxyacetic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol in a suitable solvent such as aqueous sodium hydroxide.
-
Add a solution of chloroacetic acid dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the 4-tert-butylphenoxyacetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Part B: Synthesis of this compound
-
In a fume hood, place the dry 4-tert-butylphenoxyacetic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add an excess of thionyl chloride to the flask.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
General Reactivity
As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles.[2] The general reaction mechanism is a nucleophilic acyl substitution, which proceeds via an addition-elimination pathway.[1]
Hydrolysis
This compound reacts readily with water to hydrolyze back to 4-tert-butylphenoxyacetic acid.[2] This reaction is typically vigorous, and care should be taken to protect the acyl chloride from atmospheric moisture during storage and handling.
Esterification
The reaction of this compound with alcohols or phenols yields the corresponding esters.[1][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[2] The use of the acyl chloride for esterification is advantageous as the reaction is generally faster and more complete compared to the direct esterification of the carboxylic acid.[3]
Table 1: Typical Conditions for Esterification of this compound
| Parameter | Condition |
| Nucleophile | Primary, secondary, or tertiary alcohols; phenols |
| Solvent | Aprotic solvents (e.g., dichloromethane, THF, diethyl ether) |
| Base | Pyridine, triethylamine, or other non-nucleophilic base |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-4 hours |
Experimental Protocol: Esterification with an Alcohol
-
Dissolve the alcohol in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute acid, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Amidation
This compound reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[1] Similar to esterification, a base is typically added to scavenge the HCl produced during the reaction. Often, an excess of the amine reactant can serve as the base.[4]
Table 2: Typical Conditions for Amidation of this compound
| Parameter | Condition |
| Nucleophile | Ammonia, primary amines, secondary amines |
| Solvent | Aprotic solvents (e.g., dichloromethane, THF) |
| Base | Excess amine or a non-nucleophilic base (e.g., triethylamine) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-3 hours |
Experimental Protocol: Amidation with a Primary Amine
-
Dissolve the primary amine in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-tert-butylphenoxyacetyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5] The reaction forms a new carbon-carbon bond and results in the formation of an aryl ketone.
Table 3: Typical Conditions for Friedel-Crafts Acylation
| Parameter | Condition |
| Aromatic Substrate | Activated aromatic or heteroaromatic compounds |
| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) |
| Solvent | Anhydrous, non-coordinating solvent (e.g., dichloromethane, carbon disulfide) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Varies depending on the substrate; typically a few hours |
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound
-
In a fume hood, suspend the Lewis acid (e.g., anhydrous AlCl₃) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the suspension.
-
After the addition is complete, add the aromatic substrate dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-tert-Butylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Acyl Chloride Electrophilicity
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property directly attributable to the high electrophilicity of the carbonyl carbon.[1][2] This reactivity makes them invaluable intermediates in organic synthesis, particularly in acylation reactions to form esters, amides, and other carbonyl compounds.[3][4] The magnitude of the carbonyl carbon's partial positive charge is modulated by the electronic and steric nature of the substituent attached to the acyl group.[5] Understanding these substituent effects is crucial for controlling reaction rates and selectivity.
4-tert-butylphenoxyacetyl chloride is a specialized acyl chloride, notably used as a protecting group in RNA synthesis.[6] Its reactivity is of significant interest for optimizing its application in this and other potential synthetic contexts. This guide will deconstruct the factors governing the electrophilicity of its carbonyl carbon.
Theoretical Analysis of Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is a consequence of several competing and reinforcing electronic and steric effects.
Inductive and Resonance Effects of the Substituent
The substituent, 4-tert-butylphenoxy, influences the carbonyl carbon through the intervening methylene (-CH2-) and ether oxygen (-O-) linkages.
-
Inductive Effects (-I): Both the phenoxy oxygen and the acyl chloride chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity. The sp2 hybridized carbons of the benzene ring also contribute a modest inductive withdrawal compared to sp3 carbons.[7]
-
Resonance Effects (+M/-M):
-
The phenoxy oxygen possesses lone pairs that can be delocalized into the aromatic ring, a resonance-donating (+M) effect.[8] However, in the context of the entire substituent, this oxygen also withdraws electron density from the acetyl group inductively. When an ether oxygen is not directly conjugated to a pi system, its inductive effect tends to dominate.[6]
-
The tert-butyl group is generally considered to be a weak electron-donating group through induction (+I) and hyperconjugation.[9][10] This donation slightly enriches the electron density of the aromatic ring.
-
The overall electronic effect of the 4-tert-butylphenoxy group is a complex interplay of these factors. The strong inductive withdrawal by the ether oxygen and the chlorine atom is expected to be the dominant factor in determining the high electrophilicity of the carbonyl carbon.
Steric Effects
The bulky tert-butyl group can exert steric hindrance, which may influence the rate of reaction at the carbonyl center, particularly with sterically demanding nucleophiles.[2][11] However, due to the presence of the flexible methylene and ether linkages, the tert-butyl group is sufficiently remote from the carbonyl carbon that its direct steric impact on nucleophilic attack is likely to be minimal for small to moderately sized nucleophiles.
dot graph TD subgraph "Electronic Effects on Carbonyl Carbon" A["4-tert-Butyl Group"] -- "+I (weak donation)" --> B["Phenoxy Ring"]; B -- "-I (withdrawal)" --> C["Ether Oxygen"]; C -- "+M (donation to ring)" --> B; C -- "-I (strong withdrawal)" --> D["Methylene (-CH2-)"]; D -- "-I (weak withdrawal)" --> E["Carbonyl Carbon (δ+)"]; F["Chlorine Atom"] -- "-I (strong withdrawal)" --> E; G["Carbonyl Oxygen"] -- "-I / -M (strong withdrawal)" --> E; end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF end
Diagram 1: Electronic Influences on the Carbonyl Carbon
Quantitative Data and Comparative Analysis
Direct quantitative kinetic data for the reactions of this compound are not available in published literature. However, we can estimate its relative reactivity by comparing the electronic properties of its substituent with those of other common substituents using Hammett constants. The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[12]
While the 4-tert-butylphenoxy group is not a standard substituent for which a Hammett constant is tabulated, we can infer its electronic character by considering its components. The para-tert-butyl group has a Hammett constant (σₚ) of approximately -0.20, indicating it is an electron-donating group.[13] The para-methoxy group (a proxy for the phenoxy ether linkage) has a σₚ of -0.27, also electron-donating due to resonance.[4]
However, in this compound, the aromatic ring is not directly conjugated with the carbonyl group. The electronic effect is transmitted inductively through the ether oxygen and methylene spacer. The primary determinant of the carbonyl's electrophilicity will be the strong inductive withdrawal of the ether oxygen and the chlorine atom. Therefore, this compound is expected to be a highly reactive acyl chloride, likely more reactive than simple alkyl-substituted acyl chlorides like propanoyl chloride, but potentially less reactive than acyl chlorides with strongly electron-withdrawing groups directly attached to the acyl moiety (e.g., chloroacetyl chloride).
| Acyl Chloride | Substituent | Expected Relative Electrophilicity | Key Electronic Effect(s) |
| Acetyl chloride | -CH₃ | High | Weak +I effect from methyl. |
| Propanoyl chloride | -CH₂CH₃ | High | Slightly stronger +I effect than methyl. |
| Benzoyl chloride | -C₆H₅ | Moderate | Resonance stabilization of the ground state reduces electrophilicity compared to alkyl chlorides. |
| Chloroacetyl chloride | -CH₂Cl | Very High | Strong -I effect from the α-chlorine. |
| This compound | -CH₂O-p-C₆H₄-tBu | Very High (Estimated) | Strong -I effect from the ether oxygen and acyl chlorine. |
| p-Nitrobenzoyl chloride | -p-C₆H₄-NO₂ | Extremely High | Strong -I and -M effects from the nitro group, directly conjugated with the carbonyl. |
Table 1: Comparative Electrophilicity of Selected Acyl Chlorides
Experimental Protocol: Kinetic Analysis by UV-Visible Spectrophotometry
The rate of reaction of this compound with a nucleophile can be determined experimentally using UV-Visible spectrophotometry. This method is suitable for reactions where there is a change in absorbance as a reactant is consumed or a product is formed.[3][14][15] The following is a generalized protocol that can be adapted for various nucleophiles (e.g., anilines, phenols).
Principle
The reaction of this compound with a chromophoric nucleophile (e.g., p-nitroaniline) leads to the formation of an amide product. By monitoring the change in absorbance at a wavelength where the reactant and product have different molar absorptivities, the reaction progress can be followed over time. The rate constant can then be extracted by fitting the absorbance vs. time data to an appropriate rate law.
Materials and Instrumentation
-
This compound
-
Nucleophile (e.g., p-nitroaniline)
-
Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻⁴ M).
-
Prepare a stock solution of this compound in the same solvent at a higher concentration (e.g., 1.0 x 10⁻² M). The acyl chloride solution should be prepared fresh due to its reactivity with trace moisture.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the nucleophile solution to determine its λ_max.
-
Record the UV-Vis spectrum of a solution of the expected product (if available, or after the reaction has gone to completion) to identify a suitable wavelength for monitoring the reaction. This may be the λ_max of the product or a wavelength where the change in absorbance is maximal.
-
-
Kinetic Run:
-
Place a known volume of the nucleophile solution (e.g., 3.0 mL) into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow the solution to equilibrate to the desired temperature.
-
Set the spectrophotometer to collect absorbance data at the chosen analytical wavelength at fixed time intervals.
-
Initiate the reaction by rapidly injecting a small, precise volume of the this compound stock solution into the cuvette (e.g., 30 µL). The concentration of the acyl chloride should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the nucleophile.
-
Immediately start data acquisition and continue until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the absorbance vs. time data.
-
For a pseudo-first-order reaction, the data should fit the integrated rate law: ln(A∞ - At) = -k't + ln(A∞ - A₀), where A_t is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k' is the pseudo-first-order rate constant.
-
A plot of ln(A∞ - At) vs. time will yield a straight line with a slope of -k'.
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant (k') by the concentration of the acyl chloride.
-
Diagram 2: Experimental Workflow for Kinetic Analysis
Signaling Pathways and Logical Relationships
The primary "pathway" involving this compound in a chemical context is the nucleophilic acyl substitution mechanism. This is a fundamental reaction pathway in organic chemistry.[16][17]
Diagram 3: General Mechanism of Nucleophilic Acyl Substitution
Conclusion
The electrophilicity of the carbonyl carbon in this compound is predicted to be high, driven primarily by the strong inductive electron-withdrawing effects of the ether oxygen and the acyl chlorine atom. While the tert-butyl group is sterically bulky, its remoteness from the reactive center suggests a minimal impact on the reaction rates with most nucleophiles. The provided theoretical framework and experimental protocol offer a solid foundation for researchers to investigate and utilize this compound in various synthetic applications. Quantitative kinetic studies, as outlined in this guide, are encouraged to further elucidate its precise reactivity profile and expand its utility in chemical synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 4. web.viu.ca [web.viu.ca]
- 5. byjus.com [byjus.com]
- 6. reddit.com [reddit.com]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. global.oup.com [global.oup.com]
- 14. merel.si [merel.si]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Mechanism of Acyl Substitution | OpenOChem Learn [learn.openochem.org]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Stability and Decomposition of 4-tert-butylphenoxyacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-butylphenoxyacetyl chloride is a reactive chemical intermediate, primarily utilized in organic synthesis, particularly as a protecting group for nucleosides in oligonucleotide synthesis. Its efficacy in these applications is intrinsically linked to its stability and reactivity profile. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, based on established principles of acyl chloride chemistry. It includes detailed experimental protocols for stability assessment and recommendations for handling and storage to ensure its integrity.
Chemical and Physical Properties
This compound is a solid, combustible compound. The presence of the bulky tert-butyl group generally enhances its solubility in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 226.70 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Class | Combustible Solids | --INVALID-LINK-- |
Synthesis
The primary laboratory-scale synthesis of this compound involves the reaction of its parent carboxylic acid, 4-tert-butylphenoxyacetic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).[1] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Caption: Synthesis of this compound.
Stability and Decomposition
Hydrolysis
The most significant decomposition pathway for this compound is hydrolysis.[2][3] Acyl chlorides are highly susceptible to nucleophilic attack by water, including atmospheric moisture. This reaction is typically rapid and results in the formation of the corresponding carboxylic acid (4-tert-butylphenoxyacetic acid) and hydrochloric acid.
Caption: Mechanism of hydrolysis of this compound.
Due to this reactivity, it is imperative to store and handle this compound under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
Thermal Decomposition
Acyl chlorides can be thermally unstable.[5] While specific data for this compound is unavailable, analogous simple acyl chlorides like acetyl chloride undergo thermal decomposition. At elevated temperatures, two potential pathways are elimination to form a ketene and HCl, and decarbonylation to yield an alkyl chloride and carbon monoxide.[6] The presence of the phenoxy group may influence the preferred decomposition pathway.
Caption: Potential thermal decomposition pathways.
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, the following experimental protocols can be employed.
Protocol for Determining Hydrolysis Rate
This protocol outlines a method to determine the rate of hydrolysis using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the rate of disappearance of this compound and the appearance of 4-tert-butylphenoxyacetic acid in the presence of a controlled amount of water.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable inert solvent)
-
Deionized water
-
Derivatizing agent (e.g., methanol for ester formation for GC-MS analysis, or a UV-active amine for HPLC analysis)
-
Internal standard (e.g., a stable compound with similar properties but different retention time)
-
GC-MS or HPLC system
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of both this compound (as its stable derivative) and 4-tert-butylphenoxyacetic acid at known concentrations in the chosen solvent, each containing a fixed concentration of the internal standard. Analyze these standards to generate calibration curves.
-
Reaction Setup: In a thermostated reaction vessel, prepare a solution of this compound of known concentration in anhydrous acetonitrile.
-
Initiation of Hydrolysis: At time t=0, add a known amount of deionized water to the reaction vessel with vigorous stirring.
-
Time-Point Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Derivatization: Immediately quench the reaction in the aliquot by adding an excess of the derivatizing agent. This will convert the remaining this compound into a stable derivative.
-
Analysis: Analyze the derivatized samples by GC-MS or HPLC.
-
Data Analysis: Using the calibration curves, determine the concentrations of the this compound derivative and 4-tert-butylphenoxyacetic acid at each time point. Plot the concentration versus time to determine the reaction kinetics.
Caption: Workflow for hydrolysis rate determination.
Protocol for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a suitable method for determining the thermal stability and decomposition profile.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.
-
TGA Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative decomposition.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 500 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting thermogram provides information on the thermal stability and the number of decomposition steps.
Analytical Methods for Monitoring Stability
Several analytical techniques can be employed to monitor the purity and degradation of this compound.
| Analytical Technique | Application | Characteristic Signal |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification and monitoring of hydrolysis. | Acyl Chloride: Strong C=O stretch around 1800 cm⁻¹.[7] Carboxylic Acid (degradation product): Broad O-H stretch (3300-2500 cm⁻¹) and C=O stretch around 1700-1725 cm⁻¹. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of the compound and its degradation products (after derivatization). | Provides retention time and mass spectrum for structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and degradation products (after derivatization). | Provides retention time and UV absorbance for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Characteristic chemical shifts for protons and carbons in the molecule. |
Handling and Storage Recommendations
Given its reactivity, particularly with water, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. The use of a desiccator is advisable.
-
Handling: All manipulations should be carried out in a fume hood, under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to atmospheric moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.
Conclusion
This compound is a valuable reagent whose utility is dependent on its careful handling to prevent premature decomposition. The primary degradation pathway is hydrolysis, which can be mitigated by stringent anhydrous storage and handling conditions. While specific quantitative stability data is sparse, the principles of acyl chloride chemistry provide a robust framework for understanding its stability profile. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the specific stability parameters of this compound for their particular applications.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4-tert-butylphenoxyacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 4-tert-butylphenoxyacetyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of its precursor, 4-tert-butylphenoxyacetic acid, and established principles of spectroscopic interpretation. A comprehensive experimental protocol for its synthesis is also provided, alongside a visualization of the reaction mechanism.
Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its precursor, 4-tert-butylphenoxyacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Ar-H (ortho to O) |
| ~6.90 | d | 2H | Ar-H (meta to O) |
| ~4.90 | s | 2H | -O-CH₂-COCl |
| 1.30 | s | 9H | -C(CH₃)₃ |
Predicted data is based on the known deshielding effect of the acyl chloride group compared to the carboxylic acid group.
Table 2: Experimental ¹H NMR Spectroscopic Data for 4-tert-butylphenoxyacetic acid
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 10.5 (variable) | br s | 1H | -COOH |
| 7.32 | d | 2H | Ar-H (ortho to O) |
| 6.85 | d | 2H | Ar-H (meta to O) |
| 4.63 | s | 2H | -O-CH₂-COOH |
| 1.29 | s | 9H | -C(CH₃)₃ |
Data sourced from publicly available spectral databases.[1]
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~172 | -COCl |
| ~155 | Ar-C (ipso, attached to O) |
| ~145 | Ar-C (ipso, attached to t-Bu) |
| ~127 | Ar-CH (meta to O) |
| ~115 | Ar-CH (ortho to O) |
| ~68 | -O-CH₂- |
| 34.1 | -C(CH₃)₃ |
| 31.5 | -C(CH₃)₃ |
Predicted data is based on established substituent effects on aromatic and aliphatic carbons upon conversion of a carboxylic acid to an acyl chloride.
Table 4: Experimental ¹³C NMR Spectroscopic Data for 4-tert-butylphenoxyacetic acid
| Chemical Shift (δ) [ppm] | Assignment |
| 172.5 | -COOH |
| 155.5 | Ar-C (ipso, attached to O) |
| 144.2 | Ar-C (ipso, attached to t-Bu) |
| 126.8 | Ar-CH (meta to O) |
| 114.5 | Ar-CH (ortho to O) |
| 65.2 | -O-CH₂- |
| 34.1 | -C(CH₃)₃ |
| 31.5 | -C(CH₃)₃ |
Data sourced from publicly available spectral databases.[1]
Infrared (IR) Spectroscopy
Table 5: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (t-butyl) |
| ~1800 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
Predicted data is based on the characteristic vibrational frequencies of functional groups. The C=O stretch of an acyl chloride is significantly higher than that of a carboxylic acid.
Table 6: Experimental IR Spectroscopic Data for 4-tert-butylphenoxyacetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2960 | Strong | C-H stretch (t-butyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~900 | Broad | O-H bend (out-of-plane) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
Data sourced from the NIST Chemistry WebBook.[2]
Experimental Protocols
Synthesis of this compound
This protocol details the conversion of 4-tert-butylphenoxyacetic acid to this compound using thionyl chloride.
Materials:
-
4-tert-butylphenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dry glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Gas trap (for HCl and SO₂ byproducts)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere to prevent moisture from entering the reaction. Connect the top of the reflux condenser to a gas trap containing a solution of sodium hydroxide to neutralize the acidic gases produced.
-
Reagent Addition: To the flask, add 4-tert-butylphenoxyacetic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous dichloromethane or toluene.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution via the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for DCM, or 110 °C for toluene). Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, which indicates the completion of the reaction.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction produces toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Reaction Mechanism and Workflow
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The workflow for this process, from starting material to product, is outlined below.
References
Methodological & Application
Application Notes and Protocols for 4-tert-butylphenoxyacetyl Chloride in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of automated solid-phase oligonucleotide synthesis, the strategic selection of protecting groups for the exocyclic amines of nucleobases is paramount to ensure the synthesis of high-fidelity oligonucleotides. The 4-tert-butylphenoxyacetyl (t-BPA) group, introduced via 4-tert-butylphenoxyacetyl chloride, has emerged as a valuable labile protecting group, particularly in the synthesis of RNA and modified oligonucleotides such as methylphosphonates.[1][2] Its principal advantage lies in its facile removal under milder basic conditions compared to traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu).[1][2] This property is crucial for preventing the degradation of sensitive oligonucleotide backbones and modifications.[1]
These application notes provide a comprehensive overview of the use of this compound in oligonucleotide synthesis, including detailed protocols for the preparation of protected nucleoside phosphoramidites, solid-phase synthesis, and deprotection.
Key Advantages of the 4-tert-butylphenoxyacetyl (t-BPA) Protecting Group
-
Mild Deprotection Conditions: The t-BPA group can be efficiently removed using reagents such as ammonia-saturated methanol or a mixture of ammonium hydroxide and methylamine (AMA), often at room temperature or with gentle heating.[1][3] This contrasts with the harsher conditions typically required for the removal of benzoyl groups, which can involve prolonged heating in concentrated ammonium hydroxide.[4]
-
Reduced Backbone Degradation: The milder deprotection conditions associated with the t-BPA group minimize the risk of backbone cleavage, especially in sensitive RNA molecules and their analogs.[1]
-
Compatibility: t-BPA protected phosphoramidites are compatible with standard phosphoramidite chemistry and automated DNA/RNA synthesizers.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Exocyclic Amine Protecting Groups
| Protecting Group | Reagent | Temperature (°C) | Time | Reference |
| 4-tert-butylphenoxyacetyl (t-BPA) | Ammonia-saturated Methanol | Room Temperature | 2 hours | [1] |
| 4-tert-butylphenoxyacetyl (t-BPA) | Ammonium hydroxide/Methylamine (AMA) (1:1 v/v) | 65 | 10 minutes | [3] |
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55 | 8-16 hours | [4] |
| Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 | 8-16 hours | [4] |
Table 2: Representative Yield and Purity of a Model Oligonucleotide
| Protecting Group Strategy | Crude Yield (OD Units) | Purity by RP-HPLC (%) | Reference |
| t-BPA on dA, dC, dG | Not explicitly quantified, but described as yielding clean product with minimal backbone degradation. | High, as determined by RP-HPLC and MALDI-TOF MS. | [1] |
| Standard (Bz on dA, dC; iBu on dG) | ~10-20 (for a 20-mer) | ~80-90 (Trityl-on) | General knowledge |
Note: Direct comparative studies with identical sequences and synthesis conditions are limited in the literature. The data presented for the standard protecting groups is a general representation.
Experimental Protocols
Protocol 1: Synthesis of N-4-tert-butylphenoxyacetyl-5'-O-DMT-2'-deoxynucleoside-3'-O-phosphoramidites
This protocol describes the general procedure for the protection of the exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) with the 4-tert-butylphenoxyacetyl group, followed by phosphitylation to yield the corresponding phosphoramidite monomers.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxynucleoside (dA, dC, or dG)
-
This compound
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Silica gel for column chromatography
-
Ethyl acetate, hexane, triethylamine (for chromatography)
Procedure:
-
N-Acylation: a. Dissolve the 5'-O-DMT-2'-deoxynucleoside (1 equivalent) in anhydrous pyridine. b. Cool the solution to 0 °C in an ice bath. c. Add this compound (1.2 equivalents for dA and dC, 1.5 equivalents for dG) dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure. f. Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.
-
Phosphitylation: a. Dry the purified N-acylated nucleoside by co-evaporation with anhydrous acetonitrile. b. Dissolve the dried product in anhydrous dichloromethane under an argon atmosphere. c. Add N,N-diisopropylethylamine (DIPEA) (3 equivalents). d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise and stir at room temperature for 1-2 hours. e. Monitor the reaction by TLC. Upon completion, quench with methanol. f. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Purify the final phosphoramidite by precipitation from a concentrated ethyl acetate solution into cold hexane or by flash chromatography on silica gel pre-treated with triethylamine.
Protocol 2: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for automated solid-phase synthesis using t-BPA protected phosphoramidites.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
t-BPA protected phosphoramidite solutions in anhydrous acetonitrile (0.1 M)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizer solution (iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure (Automated Synthesizer Cycle):
-
Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with the deblocking solution.
-
Coupling: The t-BPA protected phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.
-
This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
Protocol 3: Cleavage and Deprotection of Oligonucleotides
This protocol describes a mild deprotection procedure for oligonucleotides synthesized with t-BPA protecting groups.
Materials:
-
Oligonucleotide bound to CPG support
-
Ammonia-saturated methanol (prepared by bubbling ammonia gas through anhydrous methanol at 0 °C)
-
or Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v)
-
Sterile, nuclease-free water
-
Diethyl ether
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Method A (Ammonia-Saturated Methanol): a. Add ammonia-saturated methanol to the vial to cover the support. b. Incubate at room temperature for 2 hours or at 55 °C for 15-30 minutes.[1]
-
Method B (AMA): a. Add the AMA solution to the vial. b. Incubate at 65 °C for 10-15 minutes.[3]
-
After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG support with 50% aqueous ethanol to recover any remaining product and combine the washes with the supernatant.
-
Evaporate the combined solution to dryness under vacuum.
-
To remove the 4-tert-butylphenoxyacetamide byproduct, wash the dried residue with diethyl ether and decant the ether.
-
Redissolve the crude oligonucleotide in sterile, nuclease-free water.
-
The oligonucleotide is now ready for purification by HPLC or other methods.
Conclusion
The use of this compound to install the t-BPA protecting group on nucleobases offers a significant advantage in oligonucleotide synthesis, particularly for sensitive molecules. The milder deprotection conditions reduce the risk of product degradation, leading to higher purity and yield of the desired oligonucleotide. The protocols provided herein offer a comprehensive guide for researchers and professionals to effectively implement this valuable tool in their synthesis workflows.
References
- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols for t-BPA Exocyclic Amine Protection in DNA/RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Role of the tert-Butylphenoxyacetyl (t-BPA) Group
The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The process relies on the sequential addition of phosphoramidite building blocks to a growing chain on a solid support. A critical aspect of this chemistry is the use of protecting groups to prevent unwanted side reactions on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine).
The tert-Butylphenoxyacetyl (t-BPA) group is a labile acyl protecting group designed for this purpose. Its unique structure offers several advantages over traditional protecting groups like benzoyl (Bz) for dC and dA, and isobutyryl (iBu) for dG.
Key Advantages of the t-BPA Protecting Group:
-
Rapid Deprotection: The t-BPA group is significantly more labile than standard acyl groups, allowing for much faster removal under milder basic conditions.[1][2] This accelerates the overall workflow and is particularly beneficial for high-throughput synthesis.
-
Reduced Side Reactions: The mild deprotection conditions required for t-BPA minimize base modifications and backbone degradation, which can occur with harsher, prolonged treatments needed for traditional groups.[2][3][4] Specifically, it helps in reducing depurination of deoxyadenosine residues.[3][4]
-
Orthogonality in RNA Synthesis: In RNA synthesis, the 2'-hydroxyl group is typically protected by a silyl group, such as tert-butyldimethylsilyl (TBDMS or TBS). The t-BPA group can be removed quickly under ammoniacal conditions that do not significantly cleave the 2'-TBS group, preventing RNA strand degradation.[5]
-
Enhanced Solubility: The bulky tert-butyl moiety increases the solubility of the phosphoramidite monomers in organic solvents like acetonitrile, which is beneficial for the efficiency of the coupling steps during automated synthesis.[5]
-
Compatibility with Advanced Analogs: The t-BPA group has been successfully used in the synthesis of sensitive oligonucleotide analogs, such as methylphosphonates, where its mild removal conditions are crucial for preserving the modified backbone.[2]
Workflow Visualization
The following diagram illustrates the general workflow for solid-phase oligonucleotide synthesis utilizing t-BPA protected phosphoramidites.
Quantitative Data: Deprotection Conditions
The primary advantage of the t-BPA group is the significant reduction in deprotection time. The following table summarizes typical deprotection conditions compared to standard protecting groups.
| Protecting Group Strategy | Reagent | Temperature (°C) | Time | Notes |
| t-BPA | Ethanolamine (EA) | Room Temp. | 15-20 min | Efficient deprotection without heat.[1] |
| t-BPA | Hydrazine/EA/MeOH Mixture | Room Temp. | 3-5 min | Extremely rapid; enables in-line deprotection on a synthesizer.[1] |
| t-BPA | Ammonia Saturated Methanol | Room Temp. | ~2 hours | Mild conditions suitable for sensitive backbones like methylphosphonates.[2] |
| Standard (Bz, iBu) | Concentrated Aqueous Ammonia | 55 °C | 8-16 hours | Standard, widely used method requiring elevated temperature and long incubation. |
| Phenoxyacetyl (Pac) | 0.05M K₂CO₃ in Methanol | Room Temp. | 4 hours | An "UltraMild" condition for sensitive labels. |
| Standard RNA (t-BPA) | Aq. Ammonia/Ethanol (3:1) | 55 °C | 1 hour | Removes t-BPA without significant 2'-TBS cleavage.[5] |
Experimental Protocols
Protocol: Synthesis of t-BPA Protected Phosphoramidites
This protocol outlines the general steps for protecting the exocyclic amines of nucleosides with the t-BPA group and subsequent phosphitylation.
-
5'-OH Protection: Protect the 5'-hydroxyl group of the desired deoxy- or ribonucleoside (e.g., dA, dC, dG) with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.
-
Transient 3'-OH Protection (Optional but recommended): Protect the 3'-hydroxyl group using a transient protecting group like trimethylsilyl (TMS) chloride to ensure selective acylation of the exocyclic amine.
-
N-Acylation with t-BPA: React the 5'-DMT, 3'-TMS protected nucleoside with tert-butylphenoxyacetic anhydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) or in pyridine. The reaction selectively acylates the exocyclic amine.
-
Removal of Transient 3'-OH Protection: Deprotect the 3'-hydroxyl group using a mild procedure, such as treatment with aqueous ammonia.
-
Purification: Purify the resulting 5'-DMT-N-t-BPA-nucleoside by silica gel column chromatography.
-
Phosphitylation: React the purified nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane or acetonitrile to yield the final phosphoramidite monomer.
-
Final Purification: Purify the final phosphoramidite product by chromatography and precipitation into a non-polar solvent like hexane. Confirm identity and purity via ³¹P NMR and mass spectrometry.
Protocol: Solid-Phase Synthesis using t-BPA Amidites
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Synthesizer Setup: Dissolve the t-BPA protected phosphoramidite monomers in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the vials on the synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite cycle for each coupling:
-
Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside using an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the t-BPA phosphoramidite with an activator (e.g., tetrazole or a more efficient alternative like 5-benzylmercapto-1H-tetrazole for RNA) and delivery to the column to react with the free 5'-hydroxyl group.[6] Coupling times are typically similar to standard DNA synthesis but may be slightly longer for RNA to account for steric bulk.[5]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Final Detritylation: At the end of the synthesis, the final 5'-DMT group can be left on ("trityl-on") for purification purposes or removed on the synthesizer ("trityl-off").
Protocol: Deprotection of t-BPA Protected Oligonucleotides
The choice of deprotection reagent depends on the sensitivity of the oligonucleotide and the desired speed.
Method A: Rapid Room Temperature Deprotection (for DNA)
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of ethanolamine (EA) or a 1:1 mixture of 32% aqueous ammonia and 40% aqueous methylamine (AMA).
-
Incubate at room temperature for 15-30 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the t-BPA base protecting groups.
-
Evaporate the solution to dryness.
-
Resuspend the crude oligonucleotide in water for purification.
Method B: Mild Deprotection (for RNA and Sensitive Analogs)
-
Transfer the solid support to a sealed vial.
-
Add a solution of concentrated aqueous ammonia/ethanol (3:1 v/v).
-
Incubate the vial at 55°C for 1 hour.[5] This removes the t-BPA groups while leaving the 2'-TBS groups largely intact.
-
Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness.
-
2'-TBS Deprotection (RNA only): Resuspend the dried pellet in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Incubate according to standard protocols (e.g., room temperature for 12-16 hours).
-
Quench the reaction and desalt the oligonucleotide to yield the final RNA product.
Chemical Pathways and Logic
The chemical logic behind the lability of the t-BPA group is its susceptibility to base-catalyzed hydrolysis. The phenoxyacetyl moiety makes the carbonyl carbon more electrophilic compared to standard alkyl- or aryl-based acyl groups, facilitating nucleophilic attack by the deprotection base (e.g., ammonia).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Esters using 4-tert-Butylphenoxyacetyl Chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of esters from 4-tert-butylphenoxyacetyl chloride and various alcohols. This reaction is a robust method for esterification, finding applications in the synthesis of complex molecules, including pharmaceuticals and oligonucleotides, where the 4-tert-butylphenoxyacetyl group can serve as a protecting group.
Introduction
The reaction of an acyl chloride with an alcohol is a fundamental and efficient method for the formation of esters.[1][2][3][4][5] This nucleophilic acyl substitution reaction is typically rapid and often proceeds to completion, making it a preferred method over Fischer esterification in many synthetic applications.[4] The use of this compound allows for the introduction of the bulky 4-tert-butylphenoxyacetyl moiety, which can be advantageous in modifying the properties of a molecule or for use as a protecting group in multi-step syntheses. A common application of the 4-tert-butylphenoxyacetyl group is the protection of exocyclic amino groups of nucleobases during the solid-phase synthesis of RNA and DNA oligonucleotides.
The general reaction proceeds as follows:
General Reaction Scheme for the Esterification of an Alcohol with this compound
Data Presentation: Representative Reaction Yields
The reactivity of alcohols with acyl chlorides is influenced by steric hindrance around the hydroxyl group. Primary alcohols are generally the most reactive, followed by secondary alcohols. Tertiary alcohols are the least reactive and may require more forcing conditions or alternative catalytic methods. The following table summarizes representative yields for the esterification of different classes of alcohols with an acyl chloride like this compound under standard conditions.
| Alcohol Type | Example Alcohol | Product | Typical Reaction Time (h) | Representative Yield (%) |
| Primary | Ethanol | Ethyl 2-(4-tert-butylphenoxy)acetate | 1-2 | 90-98 |
| Secondary | Isopropanol | Isopropyl 2-(4-tert-butylphenoxy)acetate | 2-4 | 75-85 |
| Tertiary | tert-Butanol | tert-Butyl 2-(4-tert-butylphenoxy)acetate | 12-24 | 40-60 |
Note: The yields presented are representative and can vary based on the specific substrate, reaction conditions, and purification methods.
Experimental Protocols
General Protocol for the Synthesis of 4-tert-Butylphenoxyacetate Esters
This protocol describes a general procedure for the esterification of an alcohol with this compound using a tertiary amine base to neutralize the hydrogen chloride byproduct.[1]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, tert-butanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[6]
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and anhydrous dichloromethane (or THF) (approximately 0.2 M concentration of the alcohol).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise to the stirred solution.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the alcohol/base mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (see table above or monitor by TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Mandatory Visualizations
Experimental Workflow for Ester Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of 4-tert-butylphenoxyacetate esters.
Caption: Workflow for the synthesis of 4-tert-butylphenoxyacetate esters.
Application in Oligonucleotide Synthesis
The 4-tert-butylphenoxyacetyl (tBPA) group is utilized as a protecting group for the exocyclic amines of adenosine (A), cytidine (C), and guanosine (G) during the solid-phase synthesis of RNA. The following diagram illustrates the logical relationship in a single cycle of solid-phase RNA synthesis where the tBPA group plays a crucial role.
Caption: Role of tBPA protecting group in RNA synthesis workflow.
References
Application Notes and Protocols: Preparation of Amides from 4-tert-Butylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides are a cornerstone of modern medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of amides from acyl chlorides is a fundamental and widely utilized transformation in organic chemistry. This document provides detailed protocols and application notes for the preparation of a variety of amides starting from 4-tert-butylphenoxyacetyl chloride. The resulting N-substituted-2-(4-tert-butylphenoxy)acetamides are of interest for screening in various biological assays due to the known bioactivities of related phenoxyacetamide structures.
Data Presentation
The following table summarizes representative yields for the synthesis of various amides from this compound using the protocols described below. Please note that these are illustrative examples, and actual yields may vary depending on the specific amine, reaction conditions, and purification methods.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 2-(4-tert-butylphenoxy)-N-phenylacetamide | 85-95 |
| 2 | 4-Fluoroaniline | 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide | 88-96 |
| 3 | Benzylamine | N-benzyl-2-(4-tert-butylphenoxy)acetamide | 90-98 |
| 4 | Morpholine | 4-(2-(4-tert-butylphenoxy)acetyl)morpholine | 92-99 |
| 5 | Piperidine | 1-(2-(4-tert-butylphenoxy)acetyl)piperidine | 91-98 |
| 6 | Adamantylamine | N-(adamantan-1-yl)-2-(4-tert-butylphenoxy)acetamide | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides via Schotten-Baumann Reaction
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (1.1 to 1.5 equivalents, e.g., TEA or DIEA) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Amides from 4-tert-Butylphenoxyacetic Acid
This protocol outlines the in-situ generation of the acyl chloride from the corresponding carboxylic acid followed by reaction with an amine.
Materials:
-
4-tert-butylphenoxyacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Amine (primary or secondary)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-tert-butylphenoxyacetic acid (1.0 equivalent) in anhydrous DCM or THF, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
In a separate flask, dissolve the amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared this compound solution dropwise.
-
Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl and 1 M NaOH.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to dryness to afford the crude amide.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of amides from this compound.
Caption: Logical relationship of potential applications for the synthesized amides.
Applications in Research and Drug Development
While specific biological activities for amides derived directly from this compound are not extensively documented in publicly available literature, the broader class of phenoxyacetamides and related structures have shown promise in several areas, suggesting potential applications for these newly synthesized compounds.
-
Antimicrobial and Antifungal Activity: Derivatives of phenoxyacetic acids have been investigated for their antimicrobial and antifungal properties. The lipophilic 4-tert-butyl group may enhance membrane permeability, a desirable feature for antimicrobial agents. The synthesized amides should be screened against a panel of pathogenic bacteria and fungi to explore this potential.
-
Insecticidal Activity: Amides are a well-established class of insecticides.[1][2] The phenoxyacetyl scaffold provides a framework that can be elaborated with various amine functionalities to explore structure-activity relationships (SAR) for insecticidal potency against agricultural and public health pests.
-
Herbicidal Activity: Phenoxyacetic acids are famous for their herbicidal properties (e.g., 2,4-D). While the conversion to amides alters the chemical properties, these derivatives may still exhibit herbicidal or plant growth regulatory effects.[3][4] Testing against various weed species could uncover novel herbicidal leads.
Due to the diverse biological activities associated with the amide functional group and the phenoxyacetic acid scaffold, the amides prepared from this compound represent a valuable library of compounds for screening in various drug discovery and agrochemical research programs. The straightforward and high-yielding synthesis makes these compounds readily accessible for further investigation.
References
Application Notes and Protocols: 4-tert-Butylphenoxyacetyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), N-terminal capping is a critical step to permanently block unreacted amino groups after a coupling step. This prevents the formation of deletion sequences, which are challenging to separate from the target peptide during purification. While acetic anhydride is the most common capping agent, the use of alternative reagents can introduce novel functionalities or confer specific properties to the final peptide.
This document outlines the application of 4-tert-butylphenoxyacetyl chloride as a potential N-terminal capping agent in peptide synthesis. The 4-tert-butylphenoxyacetyl group offers a bulky, hydrophobic moiety that can influence the physicochemical properties of peptides, such as solubility, aggregation, and interaction with biological membranes. Furthermore, its phenoxyacetyl core suggests potential for cleavage under specific basic conditions, offering a degree of orthogonality in more complex synthetic schemes.
Principle of Application
This compound reacts with the free N-terminal amine of a resin-bound peptide in a standard acylation reaction. The bulky tert-butyl group provides steric hindrance, which can be advantageous in preventing undesired side reactions. The resulting N-capped peptide is stable to the acidic conditions typically used for cleavage from the resin in Fmoc-based SPPS.
The introduction of the 4-tert-butylphenoxyacetyl group can be particularly useful in the following applications:
-
Modulation of Peptide Properties: The hydrophobic nature of the capping group can enhance the lipophilicity of the peptide, potentially improving its cell permeability or interaction with hydrophobic receptors.
-
Prevention of Deletion Sequences: By effectively capping unreacted N-termini, the purity of the crude peptide is significantly increased.
-
Introduction of a Spectroscopic Label: The phenyl group can serve as a UV-active handle for quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the N-terminal capping of a resin-bound peptide with this compound. These values are based on typical efficiencies observed for capping reactions in solid-phase peptide synthesis.
| Parameter | Value | Notes |
| Reagent Excess | 5 - 10 equivalents | Relative to the resin loading. |
| Base Excess | 10 - 20 equivalents | Relative to the resin loading. |
| Reaction Time | 30 - 60 minutes | At room temperature. |
| Capping Efficiency | > 99% | As determined by a negative Kaiser test. |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Anhydrous conditions are recommended. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-tert-Butylphenoxyacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-tert-butylphenoxyacetic acid in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and DCM by rotary evaporation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: N-Terminal Capping of Resin-Bound Peptide
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Following the final amino acid coupling and subsequent washing steps, swell the peptide-resin in anhydrous DCM or DMF for 15-30 minutes.
-
Prepare the capping solution: Dissolve 5-10 equivalents of this compound and 10-20 equivalents of DIPEA in anhydrous DCM or DMF.
-
Drain the solvent from the swollen resin.
-
Add the capping solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the capping solution from the resin.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the capping reaction (a negative result, indicated by colorless or yellowish beads, signifies a complete reaction). If the Kaiser test is positive, repeat the capping procedure.
-
The resin is now ready for cleavage and deprotection of the peptide.
Visualizations
Caption: N-terminal capping reaction of a resin-bound peptide.
Caption: Experimental workflow for N-terminal capping in SPPS.
Caption: Logical relationship of N-terminal capping in the SPPS cycle.
Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions of 4-tert-Butylphenoxyacetyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-tert-Butylphenoxyacetyl chloride is a valuable acylating agent for the introduction of the 4-tert-butylphenoxyacetyl group into a variety of molecules. This moiety is of interest in medicinal chemistry and materials science due to its bulky, lipophilic nature. This document provides detailed protocols for the nucleophilic acyl substitution of this compound with amine and alcohol nucleophiles to synthesize corresponding amides and esters. The protocols are based on established principles of nucleophilic acyl substitution, such as the Schotten-Baumann reaction.[1] Safety precautions specific to the handling of acyl chlorides are also addressed.[2][3]
Safety Precautions
This compound is a corrosive liquid with a pungent odor that reacts with water.[2][4] It can cause severe skin burns and eye damage.[3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2]
Experimental Protocols
Protocol 1: Synthesis of an Amide via Nucleophilic Acyl Substitution
This protocol describes the synthesis of an N-substituted amide by reacting this compound with a primary or secondary amine. The reaction is performed in the presence of a base to neutralize the HCl byproduct.[1]
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.
Protocol 2: Synthesis of an Ester via Nucleophilic Acyl Substitution
This protocol details the synthesis of an ester by reacting this compound with an alcohol in the presence of a base.
Materials and Reagents:
-
This compound
-
Alcohol (e.g., ethanol or a phenol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.1 eq) in anhydrous DCM in a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirring alcohol solution at 0 °C.
-
After complete addition, allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as indicated by TLC.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography or distillation under reduced pressure.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an amide and an ester using the protocols described above. The values are based on typical yields for these types of reactions.
| Product Type | Nucleophile | Yield (%) | Purity (%) | Analytical Method |
| Amide | Benzylamine | 85-95 | >98 | ¹H NMR, ¹³C NMR, LC-MS |
| Ester | Ethanol | 80-90 | >97 | ¹H NMR, ¹³C NMR, GC-MS |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amides from this compound.
Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution.
References
Application Notes and Protocols: 4-tert-Butylphenoxyacetyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylphenoxyacetyl chloride as a crucial chemical intermediate in the pharmaceutical industry. The primary and well-documented application of this reagent is in the synthesis of oligonucleotides, a rapidly growing class of therapeutic agents. In this context, it serves as a precursor for the tert-butylphenoxyacetyl (t-BPA) protecting group, which is instrumental in safeguarding the exocyclic amines of nucleobases during the automated solid-phase synthesis of DNA and RNA.
The t-BPA group offers the significant advantage of being labile under mild basic conditions. This characteristic is critical for minimizing degradation of the oligonucleotide backbone and preventing unwanted side reactions, such as base modifications, during the deprotection steps.
Introduction to this compound in Oligonucleotide Synthesis
This compound is a key reagent used to introduce the tert-butylphenoxyacetyl (t-BPA) protecting group onto the exocyclic primary amino groups of standard nucleosides (adenosine, guanosine, and cytidine). This protection is essential to prevent unwanted side reactions at these positions during the sequential coupling of phosphoramidite monomers in solid-phase oligonucleotide synthesis.
The bulky tert-butyl group confers increased solubility of the protected nucleoside monomers in organic solvents commonly used in automated synthesis, such as acetonitrile. The lability of the t-BPA group under mild ammoniacal conditions allows for its efficient removal at the end of the synthesis, ensuring the integrity of the final oligonucleotide product.
Key Applications and Advantages
| Application | Advantage | Reference |
| Protection of Exocyclic Amines of Nucleobases (dA, dC, dG) | The t-BPA group is labile and can be removed under mild basic conditions, which helps to prevent degradation of the oligonucleotide backbone and unwanted base modifications. | [1][2][3][4][5] |
| Increased Solubility of Monomers | The presence of the tert-butyl group enhances the solubility of the phosphoramidite monomers in organic solvents like acetonitrile, which is beneficial for automated synthesis. | [] |
| Capping Reagent (as 4-tert-butylphenoxyacetic anhydride) | Used as a labile capping reagent to terminate unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants during synthesis. | [7][] |
Experimental Protocols
General Protocol for the Protection of Deoxyadenosine with this compound
This protocol describes a general procedure for the acylation of the exocyclic amine of deoxyadenosine. Similar procedures can be adapted for deoxycytidine and deoxyguanosine.
Materials:
-
Deoxyadenosine
-
Pyridine (anhydrous)
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend deoxyadenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred suspension. The molar equivalence of the acyl chloride should be carefully optimized for the specific nucleoside.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N⁶-(4-tert-butylphenoxyacetyl)-deoxyadenosine.
Quantitative Data (Illustrative):
| Reactant | Molar Equiv. | Yield (%) | Purity (HPLC, %) |
| Deoxyadenosine | 1.0 | 85-95 | >98 |
| This compound | 1.1-1.5 | ||
| Pyridine | solvent |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.
Deprotection of the t-BPA Group from a Synthesized Oligonucleotide
This protocol outlines the final deprotection step to remove the t-BPA groups from the nucleobases after solid-phase synthesis.
Materials:
-
CPG-bound synthesized oligonucleotide
-
Ammonia-saturated methanol or concentrated aqueous ammonia/ethanol (3:1 v/v)
-
Sterile, nuclease-free water
Procedure:
-
Transfer the controlled pore glass (CPG) solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of ammonia-saturated methanol or a mixture of concentrated aqueous ammonia and ethanol.
-
Incubate the vial at room temperature or a slightly elevated temperature (e.g., 55 °C) for a specified period (typically 4-16 hours). The precise time and temperature will depend on the other protecting groups present in the oligonucleotide.
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Wash the CPG support with sterile water or an appropriate buffer and combine the wash with the supernatant.
-
Lyophilize or desalt the oligonucleotide solution to obtain the purified, deprotected product.
Visualizing the Workflow and Logic
Diagram 1: Synthesis of a t-BPA Protected Phosphoramidite Monomer
Caption: Workflow for preparing a t-BPA protected phosphoramidite monomer.
Diagram 2: Role of t-BPA in Solid-Phase Oligonucleotide Synthesis
Caption: The central role of the t-BPA protecting group in the oligonucleotide synthesis cycle.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[9][] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Store the reagent in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.
Conclusion
This compound is an essential reagent in the pharmaceutical field, specifically for the synthesis of therapeutic oligonucleotides. Its role in the formation of the labile t-BPA protecting group is critical for the efficient and high-fidelity production of these complex biomolecules. The protocols and information provided herein offer a foundational understanding for researchers and professionals working in the field of drug development and nucleic acid chemistry.
References
- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 7. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Post-Synthetic Modification of Oligonucleotides with 4-tert-Butylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthetic modification of oligonucleotides is a critical process for enhancing their therapeutic and diagnostic potential.[1] By covalently attaching specific moieties, properties such as cellular uptake, nuclease resistance, and target binding affinity can be significantly improved.[2] This document provides a detailed protocol for the post-synthetic modification of amine-modified oligonucleotides with 4-tert-butylphenoxyacetyl chloride. This modification introduces a bulky, hydrophobic 4-tert-butylphenoxyacetyl group, which can be useful for studying cellular delivery, protein-oligonucleotide interactions, or as a handle for further conjugation.
The reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the primary amino group on the oligonucleotide, forming a stable amide bond.[3][4] Careful control of reaction conditions, particularly pH, is crucial to ensure selective acylation of the terminal amine without affecting the exocyclic amines of the nucleobases.[5] Subsequent purification by high-performance liquid chromatography (HPLC) is essential to isolate the desired modified oligonucleotide from unreacted starting materials and byproducts.[6][7] Characterization by mass spectrometry is then used to confirm the successful conjugation.[8][9]
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Amine-Modified Oligonucleotide | Custom Synthesis Provider | HPLC Purified |
| This compound | Sigma-Aldrich | ≥98% |
| Sodium Bicarbonate/Carbonate Buffer (1 M, pH 9.0) | In-house preparation | Molecular Biology Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Diethyl Ether | Sigma-Aldrich | Anhydrous, ≥99.7% |
| Nuclease-free Water | Thermo Fisher Scientific | Molecular Biology Grade |
| HPLC Grade Acetonitrile | Thermo Fisher Scientific | HPLC Grade |
| Triethylammonium Acetate (TEAA) Buffer (2.0 M) | Sigma-Aldrich | HPLC Grade |
Table 2: Expected Reaction Yields and Purity
| Parameter | Expected Value | Method of Analysis |
| Conjugation Efficiency | > 80% | HPLC |
| Final Purity of Modified Oligonucleotide | > 95% | HPLC |
| Overall Yield after Purification | 40-60% | UV-Vis Spectroscopy |
Table 3: Mass Spectrometry Analysis of a Model 20-mer Oligonucleotide
| Species | Sequence (5'-3') | Calculated Mass (Da) | Observed Mass (Da) |
| Unmodified Oligonucleotide | NH2-(CH2)6-TTT TTT TTT TTT TTT TTT T | ~6139.1 | ~6139.3 |
| Modified Oligonucleotide | 4-tBuPhO-Ac-NH-(CH2)6-TTT TTT TTT TTT TTT TTT T | ~6345.3 | ~6345.5 |
Note: The exact mass will depend on the specific sequence and the nature of the amino-linker.
Experimental Protocols
Preparation of Reagents
-
1 M Sodium Bicarbonate/Carbonate Buffer (pH 9.0): Prepare a 1 M solution of sodium bicarbonate and adjust the pH to 9.0 using a 1 M sodium carbonate solution. Filter sterilize the buffer.
-
This compound Solution (10 mg/mL in DMF): In a fume hood, carefully weigh 10 mg of this compound into a microcentrifuge tube. Add 1 mL of anhydrous DMF and vortex until fully dissolved. Prepare this solution immediately before use due to the moisture sensitivity of the acyl chloride.[10]
Post-Synthetic Acylation of Amine-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:
-
100 µL of 1 mM amine-modified oligonucleotide (0.1 µmol)
-
20 µL of 1 M Sodium Bicarbonate/Carbonate Buffer (pH 9.0)
-
80 µL of Nuclease-free Water
-
-
Initiation of Reaction: Add 20 µL of the freshly prepared 10 mg/mL this compound solution in DMF to the oligonucleotide solution. This represents a significant molar excess of the acylating agent.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark.
-
Precipitation of Modified Oligonucleotide:
-
Add 1 mL of cold anhydrous diethyl ether to the reaction mixture.
-
Vortex briefly and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of 70% ethanol, centrifuge again, and decant the supernatant.
-
Air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
Purification of the Modified Oligonucleotide by RP-HPLC
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in 200 µL of nuclease-free water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the major peak corresponding to the modified oligonucleotide. The modified oligonucleotide will have a longer retention time than the unmodified starting material due to the increased hydrophobicity of the 4-tert-butylphenoxyacetyl group.[11]
-
Desalting: Lyophilize the collected fractions to remove the solvents and TEAA buffer.
Characterization of the Modified Oligonucleotide
-
Quantification: Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free water. Measure the absorbance at 260 nm using a UV-Vis spectrophotometer to determine the concentration.
-
Mass Spectrometry: Analyze the purified product by ESI-MS or MALDI-TOF mass spectrometry to confirm the covalent attachment of the 4-tert-butylphenoxyacetyl group.[8][12] The observed mass should correspond to the calculated mass of the modified oligonucleotide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. idtdna.com [idtdna.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. web.colby.edu [web.colby.edu]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. labcluster.com [labcluster.com]
- 12. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Application Notes and Protocols for the Deprotection of tert-Butylphenoxyacetyl (t-BPA) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butylphenoxyacetyl (t-BPA) group is a valuable protecting group for exocyclic amines, particularly in the synthesis of modified oligonucleotides such as oligodeoxynucleoside methylphosphonates.[1][2] Its popularity stems from its facile removal under mild basic conditions, which preserves the integrity of sensitive molecules.[1][2] The increased lability of the t-BPA group in comparison to standard protecting groups like benzoyl and isobutyryl allows for the use of milder deprotection protocols, minimizing backbone degradation and preventing base modifications.[1] This application note provides detailed protocols for the efficient deprotection of t-BPA groups, quantitative data for various reaction conditions, and methods for the purification of the deprotected product.
Chemical Transformation and Mechanism
The deprotection of the t-BPA group proceeds via a base-catalyzed hydrolysis of the amide bond. The general transformation is illustrated below:
Caption: General deprotection reaction of a t-BPA protected amine.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the deprotection of t-BPA groups from oligodeoxynucleoside methylphosphonates.
Table 1: Deprotection Conditions using Ammonia Saturated Methanol
| Substrate | Reagent | Temperature (°C) | Time | Outcome | Reference |
| t-BPA protected oligodeoxynucleoside methylphosphonate | Ammonia saturated methanol | 55 | 15 min | Complete removal of t-BPA groups | [1] |
| t-BPA protected oligodeoxynucleoside methylphosphonate | Ammonia saturated methanol | Room Temperature | 2 h | Complete removal of t-BPA groups | [1] |
| t-BPA protected oligodeoxynucleoside methylphosphonate (for cleavage of succinyl linkage) | Ammonia saturated methanol | 55 | 2 h | Quantitative cleavage from support | [1] |
Table 2: Deprotection Conditions using Ammonium Hydroxide
| Substrate | Reagent | Temperature (°C) | Time | Outcome | Reference |
| t-BPA protected oligodeoxynucleoside methylphosphonate | Concentrated Ammonium Hydroxide | 55 | 15 min | Good product yield | [1] |
| Standard Benzoyl/Isobutyryl protected oligonucleotides | Concentrated Ammonium Hydroxide | 55 | min. 6 h | Complete removal | [1] |
Experimental Protocols
Protocol 1: Deprotection of t-BPA Protected Oligonucleotides using Ammonia Saturated Methanol
This protocol is recommended for the efficient and mild deprotection of t-BPA groups from synthetic oligonucleotides.
Materials:
-
t-BPA protected oligonucleotide bound to solid support
-
Ammonia saturated methanol
-
50% aqueous ethanol
-
Diethyl ether
-
Centrifuge
-
Vacuum evaporator
Procedure:
-
Transfer the solid support with the bound t-BPA protected oligonucleotide to a sealed reaction vial.
-
Add a sufficient volume of ammonia saturated methanol to the vial to completely immerse the solid support.
-
Incubate the reaction mixture under one of the following conditions:
-
For rapid deprotection: 55°C for 15 minutes.
-
For room temperature deprotection: Room temperature for 2 hours.
-
For simultaneous deprotection and cleavage from a succinyl-linked support: 55°C for 2 hours.
-
-
After the incubation period, cool the reaction mixture and carefully decant the ammonia saturated methanol solution.
-
To ensure maximum recovery of the deprotected product, wash the solid support with 50% aqueous ethanol.
-
Combine the methanolic and ethanolic solutions and evaporate to dryness under vacuum.
-
To remove the major byproduct, tert-butylphenoxyacetamide, wash the dried crude product with diethyl ether.
-
Centrifuge the mixture and decant the diethyl ether.
-
Redissolve the solid residue in a suitable solvent (e.g., 50% aqueous ethanol) for subsequent purification and analysis.
Protocol 2: Deprotection using Ammonium Hydroxide
This protocol provides a faster alternative, though it may be slightly harsher than the ammonia-saturated methanol method.
Materials:
-
t-BPA protected oligonucleotide bound to solid support
-
Concentrated ammonium hydroxide
-
Heating block or water bath
-
Vacuum evaporator
Procedure:
-
Place the solid support with the bound t-BPA protected oligonucleotide in a sealed, pressure-resistant vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Heat the vial at 55°C for 15 minutes.
-
After heating, cool the vial to room temperature.
-
Carefully transfer the ammonium hydroxide solution to a new tube.
-
Evaporate the solution to dryness under vacuum to obtain the crude deprotected oligonucleotide.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection and initial purification of t-BPA protected oligonucleotides.
Caption: Workflow for t-BPA deprotection and purification.
Product Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of the deprotection reaction and assessing the purity of the final product. A reverse-phase HPLC method is typically employed.
General HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7
-
Gradient: A linear gradient from a low to a high percentage of mobile phase A is typically used to elute the oligonucleotides. For example, a gradient of 5% to 50% acetonitrile over 30 minutes can be effective.
-
Detection: UV absorbance at 260 nm.
Successful deprotection will be indicated by a shift in the retention time of the main peak corresponding to the removal of the lipophilic t-BPA groups. The purity of the final product can be determined by integrating the peak area of the desired oligonucleotide relative to any impurities.
Troubleshooting
-
Incomplete Deprotection: If HPLC analysis indicates the presence of starting material, extend the reaction time or increase the temperature. Ensure that the deprotection reagent (ammonia-saturated methanol or ammonium hydroxide) is fresh.
-
Low Yield: Incomplete elution from the solid support can lead to low yields. Ensure thorough washing of the support after deprotection. For cleavage from the support, ensure the appropriate conditions are used (e.g., extended time for succinyl linkers).
-
Product Degradation: The use of overly harsh conditions can lead to degradation of the oligonucleotide. The milder ammonia-saturated methanol method is recommended to minimize this risk.
Conclusion
The tert-butylphenoxyacetyl (t-BPA) protecting group offers a significant advantage in the synthesis of sensitive molecules due to its lability under mild basic conditions. The protocols outlined in this application note provide reliable methods for the efficient removal of t-BPA groups, leading to high yields of pure, deprotected products. Careful monitoring of the reaction by HPLC is recommended to ensure complete deprotection and to verify the purity of the final compound.
References
- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in acylation with 4-tert-butylphenoxyacetyl chloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in acylation reactions using 4-tert-butylphenoxyacetyl chloride.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields in acylation reactions with this compound can arise from several factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My acylation reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can be attributed to several factors, including inactive catalysts, suboptimal reaction conditions, or side reactions. Follow these steps to diagnose and address the issue:
-
Verify Reagent Quality and Handling:
-
This compound Integrity: This acyl chloride is sensitive to moisture. Ensure it has been stored under anhydrous conditions. Exposure to atmospheric moisture can lead to hydrolysis back to the carboxylic acid, which is unreactive under these conditions. Using a fresh batch or purifying the acyl chloride may be necessary.
-
Substrate Purity: Ensure the purity of the aromatic or amine substrate. Impurities can consume the catalyst or interfere with the reaction.
-
Catalyst Activity (for Friedel-Crafts reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are highly hygroscopic.[1] Use a fresh, unopened bottle or a freshly sublimed batch of AlCl₃ for best results. Any moisture will deactivate the catalyst.[2]
-
Solvent Anhydrousness: Use dry, anhydrous solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for their inertness.[3]
-
-
Optimize Reaction Conditions:
-
Stoichiometry: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because the ketone product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[2] For acylation of amines, ensure the correct molar ratios of the amine, acyl chloride, and base are used. Typically, a slight excess of the acyl chloride and base is employed.[3]
-
Temperature: The reaction temperature can significantly impact the yield.[1] For Friedel-Crafts reactions, starting at a low temperature (e.g., 0 °C) during the addition of reagents can minimize side reactions. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion.[1] Acylation of amines is often exothermic and is also typically initiated at 0 °C.[3]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions and product decomposition.
-
-
Consider the Nature of the Substrate:
-
Electronic Effects (Friedel-Crafts): Friedel-Crafts acylation is an electrophilic aromatic substitution. Strongly electron-withdrawing groups on the aromatic substrate will deactivate it, leading to low or no yield.[1] Conversely, highly activated aromatic rings can sometimes lead to multiple acylations.[4]
-
Steric Hindrance: The bulky tert-butyl group on the phenoxy ring of the acyl chloride, or bulky groups on the substrate, can sterically hinder the reaction. In such cases, longer reaction times, higher temperatures, or a more active catalyst might be necessary.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in acylation reactions with this compound.
Caption: A workflow diagram for troubleshooting low acylation yields.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple products in my Friedel-Crafts reaction. What could be the cause?
A1: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur with highly activated substrates.[4] Consider reducing the reaction temperature or using a milder Lewis acid. Also, ensure the dropwise addition of the acyl chloride to the mixture of the aromatic substrate and Lewis acid.
Q2: Can I use a base in my Friedel-Crafts acylation with this compound?
A2: No, bases are not used in Friedel-Crafts acylation. The reaction relies on a strong Lewis acid catalyst to activate the acyl chloride. Bases would neutralize the catalyst. Bases such as triethylamine or pyridine are, however, essential in the acylation of amines to neutralize the HCl byproduct.[3]
Q3: My aromatic substrate is deactivated (e.g., contains a nitro or carbonyl group). How can I improve the yield?
A3: Acylating a deactivated aromatic ring is challenging.[1] You may need to use a stronger Lewis acid or a superacid system.[5] Alternatively, consider a different synthetic route where the acylation is performed before the introduction of the deactivating group.
Q4: Is it possible for the this compound to decompose during the reaction?
A4: Yes, at excessively high temperatures, acyl chlorides can decompose. It is crucial to control the reaction temperature.[1] Also, in the presence of moisture, it will hydrolyze to the corresponding carboxylic acid.
Q5: What are some common side reactions to be aware of?
A5: Besides hydrolysis of the acyl chloride and potential polyacylation, if the aromatic substrate has functional groups sensitive to Lewis acids (like amines or alcohols), these can react with the catalyst or the acyl chloride. For acylation of amines, if the amine is not sufficiently nucleophilic, the reaction may be slow.
Quantitative Data Summary
The optimal conditions for acylation with this compound will vary depending on the specific substrate and the type of acylation (e.g., Friedel-Crafts vs. amine acylation). The following table provides typical ranges for key reaction parameters based on general acylation protocols.
| Parameter | Friedel-Crafts Acylation | Amine Acylation |
| Substrate:Acyl Chloride:Catalyst/Base Molar Ratio | 1 : 1.1 : 1.1-1.5 (Lewis Acid) | 1 : 1.1 : 1.2 (Amine:Acyl Chloride:Base) |
| Solvent | Anhydrous Dichloromethane, 1,2-Dichloroethane | Anhydrous Dichloromethane, Tetrahydrofuran |
| Temperature | 0 °C to reflux (typically start at 0 °C) | 0 °C to room temperature |
| Reaction Time | 1 - 24 hours | 2 - 12 hours |
| Typical Yields | Moderate to high (highly substrate dependent) | Generally high |
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of an Aromatic Substrate
This protocol is a representative procedure for the Friedel-Crafts acylation of an activated aromatic compound (e.g., toluene) with this compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., toluene)
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1]
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in a round-bottom flask cooled to 0 °C in an ice bath, add the aromatic substrate (1.0 equivalent).
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl ketone.[1]
Experimental Workflow Diagram
Caption: A generalized workflow for Friedel-Crafts acylation.
Key Experiment 2: Acylation of an Amine
This protocol provides a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution dropwise.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford the desired amide.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-tert-Butylphenoxyacetyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-tert-butylphenoxyacetyl chloride. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is by reacting its parent carboxylic acid, 4-tert-butylphenoxyacetic acid, with a chlorinating agent. The two most frequently used chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Both reagents are effective in converting the carboxylic acid to the more reactive acyl chloride.
Q2: Which chlorinating agent is better, thionyl chloride or oxalyl chloride?
A2: Both thionyl chloride and oxalyl chloride have their advantages. Thionyl chloride is often preferred due to its lower cost and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.[2] Oxalyl chloride is also highly effective and its byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are also gaseous. The choice of reagent may depend on the scale of the reaction, the desired purity, and the specific reaction conditions available. For many standard laboratory preparations, thionyl chloride is a reliable and cost-effective choice.
Q3: What are the typical yields for the synthesis of this compound?
A3: While specific yields for this compound are not extensively reported in the literature, yields for the conversion of similar carboxylic acids to their corresponding acyl chlorides are generally high, often exceeding 80-90% after purification, depending on the reaction conditions and the purity of the starting materials.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂ or CO/CO₂).[2] For a more quantitative assessment, techniques like Thin Layer Chromatography (TLC) can be used to check for the disappearance of the starting carboxylic acid. Alternatively, taking a small aliquot from the reaction mixture (after quenching it carefully), and analyzing it by ¹H NMR to observe the disappearance of the carboxylic acid proton and the appearance of the acyl chloride signals is also a viable method.
Q5: What are the key safety precautions I should take when handling the reagents and product?
A5: Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that react violently with water to release toxic gases.[3] this compound is also corrosive and will cause severe skin burns and eye damage.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. A gas trap containing a sodium hydroxide solution should be used to neutralize the evolved acidic gases.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure or wet starting materials/solvents. | 1. Increase reaction time or temperature (reflux). Ensure a slight excess of the chlorinating agent is used. 2. Avoid contact with water during workup. Perform distillations under reduced pressure to minimize thermal decomposition. 3. Use freshly opened or distilled anhydrous solvents and ensure the 4-tert-butylphenoxyacetic acid is dry. |
| Product is dark or discolored | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting material. | 1. Maintain a gentle reflux and avoid excessive heating. 2. Purify the starting 4-tert-butylphenoxyacetic acid by recrystallization if necessary. The final product can be purified by vacuum distillation to obtain a colorless liquid. |
| Difficulty in removing excess chlorinating agent | 1. Insufficient removal under vacuum. 2. High boiling point of the solvent used. | 1. Apply a high vacuum and gently warm the flask to facilitate the removal of residual thionyl chloride or oxalyl chloride.[3] 2. Use a lower boiling point solvent like dichloromethane if compatible with the reaction temperature. |
| Product hydrolyzes back to the carboxylic acid | 1. Exposure to atmospheric moisture. 2. Use of wet solvents or glassware. | 1. Work under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a tightly sealed container with a desiccant. 2. Ensure all glassware is oven-dried before use and use anhydrous solvents. |
| Side reactions observed (e.g., by NMR or GC-MS) | 1. Formation of the corresponding anhydride. 2. Chlorination of the aromatic ring. | 1. This can sometimes occur if the reaction is not driven to completion. Ensure sufficient chlorinating agent is used and the reaction goes to completion. 2. This is less common under these conditions but can be minimized by controlling the reaction temperature and avoiding prolonged reaction times at high temperatures. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[2]
Materials:
-
4-tert-Butylphenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenoxyacetic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. The reflux condenser should be connected to a gas trap.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the 4-tert-butylphenoxyacetic acid.
-
Reagent Addition: Slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents relative to the carboxylic acid) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40°C for DCM). Maintain the reflux for 1-3 hours, or until the evolution of gas ceases, indicating the completion of the reaction.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Typical Molar Excess | Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 eq. | Reflux in an inert solvent (e.g., DCM, toluene) | SO₂, HCl (gaseous) | Cost-effective, gaseous byproducts simplify purification.[2] | Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | 1.2 - 1.5 eq. | Room temperature or gentle heating in an inert solvent | CO, CO₂, HCl (gaseous) | Highly reactive and effective, gaseous byproducts. | More expensive than thionyl chloride. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Preventing Hydrolysis of 4-tert-butylphenoxyacetyl Chloride in Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-tert-butylphenoxyacetyl chloride. The primary focus is on preventing its hydrolysis to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My reaction with this compound resulted in a very low yield or no desired product. What is the most probable cause?
A: The most common reason for low or no product yield is the hydrolysis of the this compound starting material.[1] Acyl chlorides are highly reactive electrophiles that readily react with even trace amounts of water, converting them into the corresponding and less reactive carboxylic acid.[2] This hydrolyzed product will not participate in the desired acylation reaction, thus lowering the yield.
Q2: How can I confirm if my this compound has undergone hydrolysis?
A: The presence of the hydrolysis product, 4-tert-butylphenoxyacetic acid, can be detected using several analytical techniques. On a Thin Layer Chromatography (TLC) plate, the carboxylic acid will typically have a different retention factor (Rf) than the acyl chloride. You can also use proton NMR (¹H-NMR) spectroscopy to look for the characteristic broad singlet of the carboxylic acid proton.
Q3: What are the critical experimental conditions to control to prevent hydrolysis?
A: Preventing hydrolysis requires a stringent approach to exclude moisture from your reaction. The key parameters to control are:
-
Anhydrous Conditions: All glassware must be thoroughly oven or flame-dried before use. Solvents must be of anhydrous grade and handled under conditions that prevent exposure to atmospheric moisture.[3][4]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to create a moisture-free environment.[4]
-
Use of a Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, is crucial to neutralize the hydrogen chloride (HCl) gas produced during the acylation.[5][6] This prevents the HCl from catalyzing unwanted side reactions.
-
Temperature Control: Acylation reactions are often exothermic.[5] Starting the reaction at a reduced temperature (e.g., 0 °C) helps to control the reaction rate and minimize side reactions.[5]
Issue 2: Formation of Unwanted Side Products
Q4: Besides the hydrolyzed starting material, what other common side products can form?
A: When acylating a primary or secondary amine, a potential side product is the di-acylated amine. This occurs when two molecules of the acyl chloride react with the amine.
Q5: What strategies can I employ to minimize di-acylation?
A: To favor mono-acylation, it is recommended to use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.2 equivalents) of the this compound.[3] Additionally, a slow, dropwise addition of the acyl chloride solution to the reaction mixture helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation event.[3]
Issue 3: Reaction Monitoring and Purification
Q6: What is the most effective way to monitor the progress of my acylation reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the reactants and the formation of the product.[7]
Q7: I am having difficulty purifying my final product. What are some common impurities?
A: Common impurities include unreacted starting materials, the hydrolyzed carboxylic acid, and the salt of the base used (e.g., triethylammonium chloride). The purification strategy will depend on the properties of your desired product, but typically involves an aqueous work-up to remove water-soluble impurities, followed by recrystallization or column chromatography.[5]
Data Presentation: Summary of Recommended Reaction Conditions
The following table summarizes the key reaction parameters and their recommended values for a successful acylation reaction using this compound, with a focus on preventing hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid unwanted side reactions with the acyl chloride.[5] |
| Atmosphere | Dry Nitrogen or Argon | Essential for maintaining anhydrous conditions by excluding atmospheric moisture.[4] |
| Base | Triethylamine (TEA) or Pyridine | A non-nucleophilic base is required to scavenge the HCl generated during the reaction.[5] |
| Stoichiometry (Acyl Chloride:Nucleophile) | 1.05:1 to 1.2:1 | A slight excess of the acyl chloride can help drive the reaction to completion. |
| Temperature | Start at 0 °C, then allow to warm to room temperature | Controls the exothermic nature of the reaction and improves selectivity.[5] |
| Rate of Addition | Slow, dropwise addition of the acyl chloride solution | Maintains a low concentration of the electrophile, which can help to prevent side reactions like di-acylation.[3] |
Experimental Protocol: General Procedure for the Acylation of an Amine
This protocol provides a general methodology for the synthesis of N-substituted-2-(4-tert-butylphenoxy)acetamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution using a dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25°C) and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.[5]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted-2-(4-tert-butylphenoxy)acetamide.[5]
Mandatory Visualization
Caption: Preventing hydrolysis of this compound.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 4-tert-Butylphenoxyacetyl Chloride
Welcome to the technical support center for handling 4-tert-butylphenoxyacetyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable anhydrous solvents for reactions involving this compound?
A1: this compound, like other acyl chlorides, is highly reactive and sensitive to moisture.[1][2][3] Therefore, anhydrous aprotic solvents are the preferred choice to prevent hydrolysis of the starting material.[1][4] Commonly used solvents include:
-
Dichloromethane (DCM): A versatile solvent that dissolves many organic compounds.
-
Tetrahydrofuran (THF): Often a good choice, but care must be taken to remove peroxides before use.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be suitable for certain reactions.[1]
-
Toluene: A non-polar solvent that can be useful, especially for reactions at higher temperatures.
The ideal solvent will depend on the specific reactants and reaction conditions. It is crucial that the chosen solvent is thoroughly dried before use.[1][5]
Q2: How can I ensure my solvents are sufficiently anhydrous?
A2: Water is a significant impurity that can negatively impact your reaction by reacting with the acyl chloride.[1][4] Several methods can be used to dry solvents:
-
Distillation from a drying agent: A traditional and effective method. The choice of drying agent depends on the solvent. For example, sodium/benzophenone is used for THF and ethereal solvents, while calcium hydride is suitable for dichloromethane and toluene.[5]
-
Solvent purification systems: Many laboratories now use automated systems that pass solvents through columns of drying agents like activated alumina, providing a safer alternative to distillation.[6]
-
Use of molecular sieves: Freshly activated molecular sieves (typically 3Å or 4Å) can be added to the solvent to remove residual water.[5]
-
Purchasing commercially available anhydrous solvents: Many suppliers offer high-purity, pre-dried solvents packaged under an inert atmosphere.[6]
Q3: What are the common side reactions to be aware of when using this compound?
A3: Besides the desired reaction, several side reactions can occur, leading to impurities and lower yields:
-
Hydrolysis: Reaction with any trace water will convert the acyl chloride back to the corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid.[2][3]
-
Reaction with other nucleophiles: If your reaction mixture contains unintended nucleophiles (e.g., alcohols, amines), the acyl chloride will react with them.
-
Friedel-Crafts acylation: If the reaction is performed on an aromatic substrate in the presence of a Lewis acid, Friedel-Crafts acylation may occur. However, the acyl group is deactivating, which generally prevents polyacylation.[7][8]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried before use and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly dried solvents. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction may require a longer time or gentle heating to go to completion. |
| Poor Reagent Quality | Verify the purity of the this compound and other reactants. Impurities can inhibit the reaction. |
| Suboptimal Temperature | Some reactions require specific temperature control. Try running the reaction at a lower or higher temperature to see if the yield improves.[1][9] |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the acylating agent might be necessary in some cases.[1] |
Problem 2: Formation of multiple unexpected products.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Characterize the byproducts to understand their origin. This can provide clues about contaminants in your starting materials or solvent. |
| Side Reactions | Review the reaction conditions. For example, excessive heat can lead to decomposition or unwanted side reactions.[9] Consider the possibility of reactions with the solvent or other components in the mixture. |
| Air (Oxygen) Sensitivity | Some reagents or intermediates may be sensitive to air. Degassing the solvent and maintaining a strict inert atmosphere can help.[10] |
Quantitative Data Summary
The choice of an anhydrous solvent is critical. Below is a table summarizing the properties of commonly used solvents in organic synthesis.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Dipole Moment (D) |
| Dichloromethane (DCM) | 39.6 | 1.33 | 9.1 | 1.6 |
| Tetrahydrofuran (THF) | 66 | 0.89 | 7.5 | 1.7 |
| Acetonitrile (ACN) | 81.6 | 0.79 | 37.5 | 3.9 |
| Toluene | 110.6 | 0.87 | 2.4 | 0.4 |
This data is compiled from various sources for comparison.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Solvent Drying by Distillation
! CAUTION: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Select the appropriate drying agent:
-
For THF and other ethers: Sodium metal and benzophenone (as an indicator).
-
For Dichloromethane and Toluene: Calcium hydride (CaH₂).
-
-
Set up the distillation apparatus: Assemble a standard distillation apparatus with a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Add the solvent and drying agent: Fill the distillation flask to no more than two-thirds of its volume with the solvent and add the drying agent.
-
Reflux: Heat the solvent to a gentle reflux for several hours. For THF with sodium/benzophenone, the solution will turn deep blue or purple, indicating anhydrous and oxygen-free conditions.
-
Distill: Distill the solvent directly into a dry receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves and under an inert atmosphere.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to reactions with this compound.
Caption: Workflow for obtaining and using anhydrous solvents.
Caption: A logical troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. gasesgrit.com [gasesgrit.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Properties of Solvents Used in Organic Chemistry [murov.info]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Base Selection for Reactions with 4-tert-Butylphenoxyacetyl Chloride
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate base to scavenge hydrochloric acid (HCl) in reactions involving 4-tert-butylphenoxyacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in reactions with this compound?
Acylation reactions using acyl chlorides like this compound generate one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This strong acid can protonate the nucleophile (e.g., an alcohol or amine), rendering it unreactive. The presence of an acid scavenger is crucial to neutralize the HCl as it forms, driving the reaction to completion and preventing unwanted side reactions or degradation of acid-sensitive functional groups.[2]
Q2: What are the most common types of bases used for this purpose?
The most common bases are tertiary amines and inorganic bases.
-
Tertiary Amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base), and pyridine are frequently used. They are soluble in common organic solvents.[2]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are often used, especially in large-scale reactions, due to their low cost and ease of removal.[2]
Q3: How do I choose between Triethylamine (TEA), DIPEA, and Pyridine?
The choice depends on the specific requirements of your reaction, particularly the sensitivity of your substrate.
-
Triethylamine (TEA) is a strong, inexpensive, and common choice. However, it is nucleophilic and can sometimes participate in side reactions.[2][3]
-
DIPEA (Hünig's Base) is a sterically hindered, non-nucleophilic base.[4] The bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile, making it a "cleaner" choice for sensitive substrates where side reactions with the base are a concern. It is, however, more expensive than TEA.[2]
-
Pyridine is less basic than TEA but can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that can accelerate the reaction.[5] This catalytic property can be beneficial, especially for less reactive nucleophiles.
Q4: When should I consider using an inorganic base like potassium carbonate?
Inorganic bases like potassium carbonate are a good choice when:
-
You are running a large-scale reaction where cost is a significant factor.[2]
-
Your product and starting materials are stable to prolonged heating, as reactions with inorganic bases may be slower.[2]
-
You want to simplify the workup, as the base and its corresponding salt can be easily removed by filtration.
Q5: What is the role of 4-Dimethylaminopyridine (DMAP) and should I use it?
4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst, not an HCl scavenger. It is often used in small, catalytic amounts (e.g., 0.1 equivalents) alongside a stoichiometric amount of another base like TEA or pyridine. DMAP dramatically increases the rate of acylation, especially for sterically hindered or poorly nucleophilic alcohols.[5]
Comparison of Common HCl Scavenging Bases
The selection of a base can significantly impact reaction outcomes. The following table provides a summary of key characteristics and typical performance.
| Base | pKa (of conjugate acid) | Key Characteristics | Typical Yields | Advantages & Disadvantages |
| Triethylamine (TEA) | ~10.75 | Strong, nucleophilic base.[2] | Good to Excellent | (+): Inexpensive, effective.[2] (-): Can act as a nucleophile, leading to side products.[2][4] |
| Pyridine | ~5.25 | Less basic, acts as a nucleophilic catalyst.[2] | Good to Excellent | (+): Can accelerate reactions.[5] (-): Strong, unpleasant odor; toxic.[2] |
| DIPEA | ~10.75 | Strong, sterically hindered, non-nucleophilic base.[2][4] | Good to Excellent | (+): Minimizes side reactions; ideal for sensitive substrates.[3] (-): More expensive than TEA.[2] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inexpensive, solid inorganic base.[2] | Good | (+): Low cost, easy removal by filtration.[2] (-): Can lead to longer reaction times.[2] |
Yields are dependent on specific substrates and reaction conditions. The data presented is a representative compilation from various acylation reactions. A study comparing TEA and pyridine in an esterification reaction reported yields of 71.8% and 65.3%, respectively, under the same conditions.[6]
Experimental Protocols
Representative Protocol: Esterification of a Phenol with this compound using Triethylamine
This protocol describes a general procedure for the esterification of a phenolic substrate.
Materials:
-
This compound
-
Phenolic substrate (e.g., 4-methoxyphenol)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: Dissolve the phenolic substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and add the solution to the flask.
-
Reaction Initiation: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred solution in the flask at 0 °C (ice bath).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize excess TEA.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Troubleshooting Guide
Q6: My reaction yield is low. What are the common causes?
Low yields can result from several factors:
-
Insufficient Base: Ensure at least one full equivalent of the base is used relative to the acyl chloride to neutralize all the generated HCl.
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is flame-dried and solvents are anhydrous.[7]
-
Poor Reagent Quality: Impurities in the starting materials or acyl chloride degradation can inhibit the reaction.[2]
-
Sub-optimal Temperature: Some reactions may require heating to proceed at a reasonable rate, while others need to be kept cool to prevent side reactions.[2]
Q7: I'm observing unexpected byproducts. What could be the cause?
-
Nucleophilic Attack by Base: If you are using a nucleophilic base like triethylamine, it can react with the acyl chloride to form an acylammonium intermediate, which can lead to byproducts.[8] Consider switching to a non-nucleophilic base like DIPEA.[4]
-
Degradation by HCl: If the base is not scavenging the HCl effectively, acid-sensitive groups on your substrate or product could be degrading.[2]
-
Side Reactions of the Substrate: The reaction conditions (base, temperature) might be promoting other reactions with your specific substrate.
Q8: I'm having difficulty purifying my product from the triethylammonium chloride salt. What should I do?
The ammonium salt byproduct is a common purification challenge.
-
Aqueous Workup: The most effective method is an aqueous workup, as triethylammonium chloride is highly soluble in water. Washing the organic layer with water or a dilute acid will remove the salt.[7]
-
Non-Aqueous Methods (for water-sensitive products):
-
Filtration: If the reaction is performed in a solvent where the salt is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.
-
Solvent Swap & Filtration: If the reaction is in a solvent like DCM where the salt is partially soluble, you can remove the DCM under reduced pressure and then add a solvent like diethyl ether or hexanes to precipitate the salt, followed by filtration.
-
Visual Guides
Base Selection Workflow
Caption: Decision workflow for selecting an appropriate HCl scavenger.
General Experimental Workflow
Caption: Step-by-step workflow for a typical acylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Side Reactions with 4-tert-Butylphenoxyacetyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylphenoxyacetyl chloride. Our aim is to help you anticipate and manage potential side reactions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during acylation reactions using this compound.
Q1: My acylation reaction is slow or incomplete. What are the possible causes and how can I resolve this?
A1: Incomplete acylation can stem from several factors related to reagent quality, reaction conditions, and the nature of your substrate.
-
Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to the unreactive 4-tert-butylphenoxyacetic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols will react more slowly.
-
Solution: Increase the reaction temperature or use a more forcing solvent. For amine acylations, consider using a more effective base to increase the nucleophilicity of the amine. In some cases, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts for alcohol acylation.
-
-
Insufficient Base: For amine acylations, an inadequate amount of base to neutralize the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Use at least one equivalent of a tertiary amine base (e.g., triethylamine, diisopropylethylamine). For valuable or weakly nucleophilic amines, using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
-
Q2: I am observing a significant amount of a white solid byproduct that is not my desired product. What is it and how can I minimize its formation?
A2: The most common byproduct is 4-tert-butylphenoxyacetic acid, resulting from the hydrolysis of the starting acyl chloride.
-
Cause: Exposure of this compound to water, either from wet solvents, reagents, or atmospheric moisture.
-
Minimization Strategies:
-
Strict Anhydrous Conditions: As mentioned in A1, maintaining a dry reaction environment is critical.
-
Order of Addition: Add the this compound solution dropwise to the mixture of the substrate and base. This ensures that the nucleophile is readily available to react, minimizing the time the acyl chloride is exposed to potential trace moisture.
-
Temperature Control: While heating can drive the desired reaction, it can also accelerate hydrolysis if moisture is present. Maintain the lowest effective temperature for the reaction.
-
Q3: How can I effectively remove the 4-tert-butylphenoxyacetic acid byproduct during work-up?
A3: The acidic nature of the byproduct allows for its removal with a basic wash.
-
Procedure: During the aqueous work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The 4-tert-butylphenoxyacetic acid will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer.
-
Caution: Be mindful of potential emulsions, especially when using NaOH. A brine wash (saturated NaCl solution) after the basic wash can help to break emulsions and remove residual water from the organic layer.
-
Q4: In my Friedel-Crafts acylation, I am getting multiple products. How can I improve the selectivity for the desired mono-acylated product?
A4: Polysubstitution can be a challenge in Friedel-Crafts acylations, although it is generally less of an issue than in Friedel-Crafts alkylations. The initial acylation deactivates the aromatic ring towards further electrophilic substitution. However, if the substrate is highly activated, polysubstitution can occur.
-
Control of Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to this compound.
-
Choice of Lewis Acid: The strength and amount of the Lewis acid can influence the reactivity. While a strong Lewis acid like AlCl₃ is often necessary, using a milder one or carefully controlling the stoichiometry might reduce side reactions.
-
Reaction Temperature: Running the reaction at lower temperatures can improve selectivity.
-
Order of Addition (Perrier Addition): Pre-forming the complex between this compound and the Lewis acid at a low temperature before adding the aromatic substrate can sometimes improve the yield of the mono-acylated product.
Illustrative Data on Reaction Conditions
While specific quantitative data for all possible side reactions of this compound is not extensively published, the following table provides an illustrative summary of expected outcomes for the acylation of a generic primary amine under various conditions. This data is based on general principles of organic chemistry and known reactivity of similar acyl chlorides.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | Triethylamine (1.1 eq) | Pyridine (1.1 eq) | No Base | Potassium Carbonate |
| Solvent | Anhydrous DCM | Anhydrous THF | Anhydrous DCM | Acetonitrile/Water |
| Temperature | 0 °C to RT | RT | RT | RT |
| Expected Yield | High | Moderate to High | Very Low | Low to Moderate |
| Purity | High | Good | Poor (mostly unreacted amine) | Poor (significant hydrolysis byproduct) |
| Primary Side Product | Triethylammonium chloride | Pyridinium chloride | Amine hydrochloride salt | 4-tert-butylphenoxyacetic acid |
Experimental Protocols
Protocol 1: Standard N-Acylation of a Primary Amine
This protocol outlines a general procedure for the acylation of a primary amine with this compound.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Minimizing Hydrolysis of this compound
This protocol is designed for situations where the substrate is particularly valuable or the reaction is prone to hydrolysis.
-
Reagent Preparation: Ensure all reagents are anhydrous. Solvents should be passed through a column of activated alumina or distilled from a suitable drying agent. This compound should be freshly prepared or purified if it has been stored for an extended period.
-
Reaction Setup: Assemble all glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reverse Addition: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, slowly add a solution of the amine (1.1 eq) and diisopropylethylamine (1.2 eq) in anhydrous DCM.
-
Monitoring and Work-up: Follow the procedure outlined in Protocol 1. The reverse addition ensures that the acyl chloride is never in excess in the presence of any potential moisture.
Visualizations
Caption: A troubleshooting workflow for managing side reactions.
Caption: Desired acylation versus hydrolysis side reaction pathway.
Technical Support Center: Purification of Products from 4-tert-Butylphenoxyacetyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-tert-butylphenoxyacetyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the work-up and purification of compounds synthesized using this compound.
Question: My crude product is an oil and won't solidify. How can I purify it?
Answer: Oily products are common and can often be purified using column chromatography. If the product is expected to be a solid, the oil may be a mixture of your product and impurities, or it may be due to residual solvent.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all solvent has been removed from your crude product by placing it under high vacuum for an extended period. Gentle heating may be applied if your product is thermally stable.
-
Attempt to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil.
-
Trituration: Add a small amount of a solvent in which your product is expected to be insoluble (e.g., hexanes, pentane) and stir or sonicate the mixture. This can sometimes wash away impurities that are inhibiting crystallization and induce your product to solidify.
-
-
Column Chromatography: If the product remains an oil, purification by silica gel column chromatography is the recommended next step.
-
Question: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer: The most common impurities in reactions involving this compound are unreacted starting materials and side products from hydrolysis.
-
Common Impurities:
-
4-tert-butylphenol: The precursor to the starting material.
-
Starting alcohol or amine: The nucleophile used in the reaction.
-
4-tert-butylphenoxyacetic acid: This is the product of the hydrolysis of this compound and is a very common impurity, especially if the reaction was not performed under anhydrous conditions.[1]
-
Excess this compound: If an excess of the acylating agent was used.
-
-
Identification and Removal:
-
Run co-spot TLCs with your starting materials to identify those spots.
-
The carboxylic acid impurity can typically be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the work-up.[2]
-
Question: My column chromatography separation is not working well; the spots are streaking or not separating.
Answer: Poor separation in column chromatography can be due to several factors, including incorrect solvent system selection, improper column packing, or the nature of the compound itself.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Aim for an Rf value of 0.2-0.4 for your desired product on the TLC plate.
-
If spots are streaking, try adding a small amount (0.5-1%) of a polar solvent like methanol to a non-polar eluent, or a small amount of acetic acid or triethylamine if your compound is acidic or basic, respectively.
-
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band. Using too much solvent for loading will result in broad bands and poor separation.
-
Question: I am having trouble getting my product to crystallize during recrystallization.
Answer: Recrystallization is dependent on the solubility properties of your compound in the chosen solvent system. Oiling out or failure to crystallize are common issues.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is a good alternative.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: Use the scratching or seeding techniques described in the first troubleshooting question.
-
Concentration: If no crystals form, it's possible the solution is not saturated. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions with this compound?
A1: The most common side product is 4-tert-butylphenoxyacetic acid, which forms from the hydrolysis of the acyl chloride.[1] This can occur if there is any moisture in the reaction solvent or on the glassware. It is crucial to perform these reactions under anhydrous (dry) conditions.
Q2: How can I remove the 4-tert-butylphenoxyacetic acid impurity?
A2: This acidic impurity can be easily removed during the aqueous work-up. By washing the organic layer containing your product with a mild aqueous base, such as sodium bicarbonate solution, the acidic impurity will be deprotonated to form a salt that is soluble in the aqueous layer, effectively separating it from your desired product in the organic layer.[2]
Q3: What are some good starting solvent systems for column chromatography of 4-tert-butylphenoxyacetyl derivatives?
A3: A good starting point for many esters and amides derived from this compound is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar products, dichloromethane and methanol can be a suitable solvent system.
Q4: What are some recommended solvent systems for recrystallizing products of this compound reactions?
A4: The choice of solvent is highly dependent on the specific product. However, for non-polar to moderately polar compounds, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or methanol/water.[3][4] For acidic byproducts like 4-tert-butylphenoxyacetic acid, a mixture of ethanol and water (e.g., 50% aqueous ethanol) has been shown to be effective for recrystallization.[5]
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Compound Polarity | Reference |
| Column Chromatography | Hexanes/Ethyl Acetate | Non-polar to moderately polar | [6] |
| Dichloromethane/Methanol | Moderately polar to polar | [6] | |
| Recrystallization | Ethanol or Methanol | Moderately polar | [4] |
| Ethyl Acetate/Heptanes | Non-polar to moderately polar | [3] | |
| Methanol/Water | Polar | [3] | |
| 50% Ethanol/Water | For acidic byproducts | [5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a general method for the initial purification of a reaction mixture after acylation with this compound.
-
Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining this compound.
-
Dilute and Separate: Transfer the mixture to a separatory funnel and dilute with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash with Mild Acid: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities, such as unreacted amines.
-
Wash with Mild Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the 4-tert-butylphenoxyacetic acid byproduct. Repeat this wash until no more gas evolution (CO2) is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of a crude product using silica gel column chromatography.
-
Prepare the Slurry: In a fume hood, add dry silica gel to a beaker containing your chosen eluent (solvent system). Stir to create a uniform slurry.
-
Pack the Column: Secure a chromatography column in a vertical position with the stopcock closed. Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Add Sand and Eluent: Add a thin layer of sand to the top of the silica gel to prevent disruption of the surface. Fill the column with the eluent.
-
Load the Sample: Dissolve your crude product in the minimum amount of eluent or a suitable solvent. Using a pipette, carefully add the sample solution to the top of the silica gel.
-
Elute and Collect Fractions: Open the stopcock and begin to collect the eluting solvent in fractions (e.g., in test tubes). Continuously add more eluent to the top of the column to prevent it from running dry.
-
Analyze Fractions: Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
Technical Support Center: Removal of 4-tert-butylphenoxyacetic Acid Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 4-tert-butylphenoxyacetic acid as a byproduct in their chemical reactions. The following information offers detailed workup procedures, experimental protocols, and troubleshooting tips to ensure efficient removal of this acidic impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing 4-tert-butylphenoxyacetic acid from my reaction mixture?
A1: The most common and effective method for removing 4-tert-butylphenoxyacetic acid is through an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group. By washing the organic reaction mixture with a basic aqueous solution, the acidic byproduct is deprotonated to form a water-soluble carboxylate salt, which is then extracted into the aqueous layer. The desired neutral or basic product remains in the organic layer.
Q2: Which base should I use for the extraction?
A2: The choice of base depends on the stability of your desired product to basic conditions.
-
Sodium bicarbonate (NaHCO₃) is a weak base and is often sufficient to extract carboxylic acids. It is a good first choice if your product is base-sensitive.
-
Sodium hydroxide (NaOH) is a stronger base and will ensure complete deprotonation and extraction of the acidic byproduct. However, it may not be suitable for base-labile compounds.[1][2]
Q3: How can I recover the 4-tert-butylphenoxyacetic acid from the aqueous layer if needed?
A3: To recover the 4-tert-butylphenoxyacetic acid, the basic aqueous extract should be acidified with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2-3).[1] This will protonate the carboxylate salt, causing the neutral 4-tert-butylphenoxyacetic acid to precipitate out of the aqueous solution, as it is sparingly soluble in water. The precipitate can then be collected by filtration.
Q4: Can I use recrystallization to purify my product from 4-tert-butylphenoxyacetic acid?
A4: Yes, recrystallization can be an effective purification technique, especially after an initial extraction. The choice of solvent is crucial. A solvent system should be chosen in which your desired product and the 4-tert-butylphenoxyacetic acid byproduct have different solubilities. For a similar compound, a 50% aqueous ethanol solution has been used for recrystallization.[3] Experimentation with different solvent systems is recommended to find the optimal conditions for your specific product.
Troubleshooting Guide
This guide addresses common issues encountered during the workup procedure to remove 4-tert-butylphenoxyacetic acid.
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other interfering substances. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite. |
| Incomplete removal of the acidic byproduct | - Insufficient amount of base used for extraction.- Not enough extractions performed. | - Use a slight excess of the basic solution.- Perform multiple extractions (2-3 times) with the basic solution to ensure complete removal.- Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Precipitation of product during basic wash | - Your desired product may have some acidic character and is precipitating as a salt. | - Use a weaker base like sodium bicarbonate instead of sodium hydroxide.- Dilute the reaction mixture with more organic solvent before the extraction. |
| Low recovery of desired product | - Your product might have some solubility in the aqueous layer.- Emulsion formation trapping the product. | - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Address emulsion issues as described above. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 4-tert-butylphenoxyacetic Acid
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (or 1M NaOH if the product is stable).
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the extraction with the basic solution two more times.
-
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurity (4-tert-butylphenoxyacetic acid) remains soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Physical and Solubility Properties of 4-tert-butylphenoxyacetic Acid
| Property | Value | Reference |
| CAS Number | 1798-04-5 | |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Melting Point | 96 °C | |
| pKa | 3.22 ± 0.10 (Predicted) | |
| Solubility in Water | 0.56 g/L (25 °C) | |
| General Solubility in Organic Solvents | Generally soluble in alcohols (methanol, ethanol), ether, acetone, and benzene. |
Visualizations
Caption: Workflow for removing 4-tert-butylphenoxyacetic acid via acid-base extraction.
Caption: Decision-making flowchart for troubleshooting common workup issues.
References
thermal stability issues with 4-tert-butylphenoxyacetyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and safe handling of 4-tert-butylphenoxyacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a reactive acyl chloride used in organic synthesis. Its primary hazards, as outlined in safety data sheets, include being a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1] Upon thermal decomposition, it can release irritating and toxic gases such as carbon oxides and hydrogen chloride.[1][3]
Q2: What is the recommended storage condition for this compound?
A2: To ensure its stability, this compound should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[1] It is sensitive to moisture and will react with water. It should be stored away from incompatible materials, particularly strong oxidizing agents.[1]
Q3: What are the signs of decomposition of this compound?
A3: Visual signs of decomposition can include a change in color or the evolution of fumes (hydrogen chloride gas) when the container is opened, which indicates hydrolysis due to moisture. During a reaction, an unexpected increase in temperature, gas evolution, or color change may indicate thermal decomposition.
Q4: At what temperature does this compound thermally decompose?
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[1] Like other acyl chlorides, it will also react exothermically with water, alcohols, amines, and strong bases. Care must be taken to ensure that all reaction vessels and solvents are dry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction turns dark or produces unexpected color | Thermal decomposition or side reactions. | 1. Immediately cool the reaction mixture. 2. Stop the addition of any reagents. 3. If the reaction is exothermic and difficult to control, prepare for emergency quenching by adding a non-reactive, high-boiling point solvent to dilute and cool the mixture. |
| Unexpected gas evolution (fuming) | Reaction with moisture (hydrolysis to HCl) or thermal decomposition. | 1. Ensure the reaction is being conducted under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Check all glassware and solvents for dryness. 3. If thermal decomposition is suspected, reduce the reaction temperature. |
| Reaction temperature increases uncontrollably (runaway reaction) | Exothermic reaction with nucleophiles (e.g., water, alcohols, amines) or decomposition. | 1. Immediately remove the heating source and apply external cooling (ice bath). 2. If possible and safe, slowly add a high-boiling point inert solvent to dilute the reaction. 3. Have an appropriate quenching agent ready, but add it cautiously to avoid accelerating the exotherm. For example, slowly adding the reaction mixture to a large volume of a cold, non-reactive solvent. |
| Low product yield | Degradation of the starting material or product. | 1. Verify the quality of the this compound; it may have degraded during storage. 2. Ensure rigorous exclusion of moisture from the reaction. 3. Optimize the reaction temperature to be as low as possible while still allowing for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for an Acylation Reaction
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be dried using appropriate methods.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Addition: Dissolve the substrate and any non-nucleophilic base in the dry solvent. Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Acyl Chloride Addition: Slowly add this compound to the reaction mixture dropwise via a syringe or an addition funnel.
-
Temperature Control: Monitor the internal reaction temperature closely. Use a cooling bath to maintain the desired temperature and to dissipate any heat generated during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture and slowly add a quenching agent (e.g., a cold saturated aqueous solution of sodium bicarbonate) to neutralize any unreacted acyl chloride and HCl produced. Be cautious as this is an exothermic process and will evolve CO2 gas.
-
Workup and Purification: Proceed with the standard aqueous workup and purification of the product.
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Note: This is a general procedure and should be adapted by a trained thermal analyst.
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a hermetically sealed aluminum DSC pan. The preparation should be done in a glovebox or under a dry atmosphere to prevent hydrolysis.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. The starting temperature should be well below the expected decomposition temperature, and the final temperature should be high enough to observe the decomposition exotherm.
-
Data Analysis: The onset of a significant exothermic peak in the DSC thermogram indicates the beginning of thermal decomposition. This provides an indication of the maximum safe operating temperature for this substance under the experimental conditions.
Visualizations
Caption: Experimental workflow for a typical acylation reaction.
Caption: Troubleshooting logic for thermal stability issues.
References
improving solubility of 4-tert-butylphenoxyacetyl chloride in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-tert-butylphenoxyacetyl chloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
A1: this compound is a reactive chemical intermediate used in organic synthesis, particularly for introducing the 4-tert-butylphenoxyacetyl group into molecules.[1] Its solubility in anhydrous (water-free) organic solvents is crucial for ensuring homogeneous reaction conditions, which can lead to higher yields, better reproducibility, and easier purification of the final product.
Q2: In which types of organic solvents is this compound generally soluble?
A2: Based on its chemical structure, which includes a bulky nonpolar tert-butyl group and a polar acyl chloride group, this compound is expected to be soluble in a range of anhydrous aprotic organic solvents. These include chlorinated solvents such as dichloromethane (DCM), ethereal solvents like tetrahydrofuran (THF), and aromatic solvents like toluene.[2] The tert-butyl group, in particular, is known to enhance solubility in such solvents.
Q3: Why is this compound insoluble in water?
A3: this compound does not dissolve in water; it reacts with it.[3] Acyl chlorides are highly reactive towards water in a process called hydrolysis, which results in the formation of the corresponding carboxylic acid (4-tert-butylphenoxyacetic acid) and hydrochloric acid.[4][5] This reaction is typically vigorous.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the observed solubility. The presence of the starting material, 4-tert-butylphenoxyacetic acid, or its hydrolysis product can lead to a heterogeneous mixture when dissolving the acyl chloride. It is advisable to use freshly prepared or purified this compound for the best results.
Q5: Can heating be used to improve the solubility of this compound?
A5: Gentle heating can be employed to increase the rate of dissolution and the solubility of this compound in a suitable anhydrous solvent. However, excessive heating should be avoided as it can lead to decomposition or unwanted side reactions, especially in the presence of trace impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or precipitate forms upon addition of solvent. | 1. Presence of moisture in the solvent or on the glassware leading to hydrolysis.[2] 2. The solvent is not suitable for dissolving this compound at the desired concentration. 3. The compound has low solubility at the current temperature. | 1. Ensure all glassware is oven-dried or flame-dried. Use a high-quality anhydrous solvent, preferably from a freshly opened bottle or one that has been appropriately dried (e.g., over molecular sieves). 2. Try a different anhydrous aprotic solvent (see solubility table below) or a co-solvent system (e.g., a mixture of DCM and THF). 3. Gently warm the mixture with stirring. If the solid dissolves upon warming and does not precipitate upon cooling back to the reaction temperature, the initial issue was slow dissolution. If it precipitates upon cooling, the concentration is too high for that temperature. |
| The compound dissolves initially but then a solid reappears. | 1. The reaction temperature has decreased, causing the compound to precipitate out of the solution. 2. A reaction is occurring with the solvent or an impurity, leading to the formation of an insoluble product. | 1. Maintain a constant reaction temperature using a water or oil bath. 2. Ensure the chosen solvent is inert to acyl chlorides under the reaction conditions. Check the purity of the solvent and the this compound. |
| The reaction is sluggish or does not proceed to completion. | Incomplete dissolution of the this compound is leading to a heterogeneous reaction mixture. | 1. Increase the volume of the solvent to ensure complete dissolution. 2. Consider using a solvent in which the acyl chloride is more soluble. 3. Employ sonication to aid in the dissolution of suspended particles. |
Solubility Data
| Solvent | Predicted Qualitative Solubility | Notes |
| Dichloromethane (DCM) | High | A common solvent for reactions involving acyl chlorides.[7][8] |
| Tetrahydrofuran (THF) | High | Another frequently used solvent for similar reactions. Ensure it is anhydrous as it can be hygroscopic.[7][9][10] |
| Acetonitrile | Moderate to High | A polar aprotic solvent that should be suitable. |
| N,N-Dimethylformamide (DMF) | Moderate to High | Can be used, but caution is advised as it can react with acyl chlorides, especially at elevated temperatures.[11] A catalytic amount of DMF is sometimes used in the synthesis of acyl chlorides.[8] |
| Toluene | Moderate | A nonpolar aromatic solvent. |
| Hexanes / Heptanes | Low | Nonpolar aliphatic solvents are unlikely to be effective. |
| Diethyl Ether | Moderate | A common ethereal solvent. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method to determine the approximate solubility of this compound in a chosen anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., Dichloromethane)
-
Dry glassware (e.g., vials with screw caps, graduated cylinders, pipettes)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Constant temperature bath (optional)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Handle this compound and anhydrous solvents in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to moisture.
-
Initial Solvent Addition: In a dry, tared vial, add a known volume (e.g., 2 mL) of the anhydrous solvent.
-
Incremental Solute Addition: Weigh a small, known amount of this compound (e.g., 50 mg) and add it to the solvent.
-
Dissolution: Cap the vial and stir the mixture at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 15-30 minutes).
-
Observation: Observe if the solid has completely dissolved.
-
Iterative Addition: If the solid dissolves completely, continue adding known small increments of this compound, stirring for a sufficient time after each addition to allow for dissolution.
-
Saturation Point: The saturation point is reached when a small amount of the added solid no longer dissolves after prolonged stirring.
-
Calculation: Calculate the solubility by dividing the total mass of the dissolved this compound by the volume of the solvent. The result can be expressed in g/L or mg/mL.
Visualizing Experimental Workflows
Synthesis of this compound
A common method for preparing this compound is the reaction of 4-tert-butylphenoxyacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.[7][8][12] The following diagram illustrates a typical workflow for this synthesis.
Logical Flow for Improving Solubility
The following diagram outlines a logical decision-making process for addressing solubility issues during an experiment.
References
- 1. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 90734-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-tert-Butylphenoxyacetyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in the synthesis of esters, amides, and other carbonyl-containing compounds, directly impacting reaction kinetics, yield, and purity. This guide provides an objective comparison of the reactivity of 4-tert-butylphenoxyacetyl chloride and the widely used benzoyl chloride. The analysis is founded on fundamental principles of physical organic chemistry, supported by available experimental data for benzoyl chloride, and includes detailed protocols for direct comparative analysis.
Structural and Electronic Factors Influencing Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of this center. Both electronic and steric factors, which differ significantly between this compound and benzoyl chloride, must be considered.
Benzoyl Chloride: The carbonyl group is directly conjugated with the benzene ring. This has two opposing effects:
-
Resonance Stabilization: The pi-system of the benzene ring donates electron density to the carbonyl group, stabilizing the ground state and slightly decreasing its electrophilicity.
-
Inductive Withdrawal: The sp²-hybridized carbons of the phenyl group are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon.
This compound: The structure of this molecule introduces several different electronic and steric considerations:
-
Insulating Methylene Group: A key structural difference is the methylene (-CH₂) spacer, which separates the carbonyl group from the phenoxy ring. This spacer prevents direct resonance interaction between the aromatic ring and the carbonyl carbon.
-
Inductive Effect of the Phenoxy Group: The electronegative oxygen atom of the phenoxy group exerts a strong electron-withdrawing inductive effect (-I effect) through the methylene group, significantly increasing the partial positive charge on the carbonyl carbon and thus its electrophilicity.
-
Para-tert-Butyl Group: The tert-butyl group is a weak electron-donating group on the phenyl ring. This slightly increases the electron density on the phenoxy oxygen, which marginally reduces its inductive pull, but this effect is generally minor.
-
Steric Hindrance: The 4-tert-butylphenoxyacetyl group is substantially bulkier than the phenyl group of benzoyl chloride. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon.
Based on this analysis, the lack of resonance stabilization and the strong inductive effect of the phenoxy group suggest that the carbonyl carbon of This compound is likely more electrophilic than that of benzoyl chloride. However, its greater steric bulk may lead to slower reaction rates, particularly with larger nucleophiles.
Caption: Key factors influencing the reactivity of the two acyl chlorides.
Quantitative Reactivity Data
While extensive kinetic data for various reactions of benzoyl chloride are available, direct comparative studies with this compound under identical conditions are not prevalent in the literature. The table below summarizes known data for benzoyl chloride and provides columns for experimentally determined values for its counterpart, which can be ascertained using the protocols outlined in the subsequent section.
| Parameter | Benzoyl Chloride | This compound | Experimental Conditions |
| Hydrolysis Rate Constant (k) | 4.2 x 10⁻² s⁻¹[1] | To be determined | 25 °C in water |
| Hydrolysis Half-life (t½) | 16 seconds[1] | To be determined | 25 °C in water |
| Relative Rate (vs. Benzoyl Chloride) | 1.00 | To be determined | Standardized acylation reaction |
Experimental Protocols for Comparative Reactivity Analysis
To generate robust, comparative data, the following experimental protocols are recommended. It is crucial that all experiments are conducted under identical conditions (temperature, solvent, concentration) for a valid comparison.
Protocol 1: Competitive Acylation with a Nucleophile
This method provides a direct comparison of reactivity by allowing both acyl chlorides to compete for a limited amount of a nucleophile.
Methodology:
-
Preparation: Create equimolar stock solutions of this compound and benzoyl chloride in a dry, aprotic solvent (e.g., anhydrous dichloromethane).
-
Nucleophile Solution: In a separate flask under an inert atmosphere (e.g., nitrogen), prepare a solution of a nucleophile (e.g., benzylamine or 4-nitroaniline) in the same solvent, where the nucleophile is the limiting reagent (e.g., 0.5 equivalents relative to the total acyl chloride concentration).
-
Reaction: Cool the nucleophile solution to 0 °C. Add the mixed acyl chloride solution dropwise with vigorous stirring.
-
Monitoring and Analysis: Allow the reaction to proceed for a fixed time (e.g., 30 minutes). Quench the reaction by adding a proton source (e.g., dilute HCl). Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the relative ratio of the two amide products formed.
-
Interpretation: The ratio of the products directly corresponds to the relative reactivity of the two acyl chlorides toward the chosen nucleophile.
Protocol 2: Determination of Solvolysis Rate by Conductometry
This protocol measures the rate of hydrolysis (a solvolysis reaction) by monitoring the increase in conductivity as HCl is produced.
Methodology:
-
Solvent System: Prepare a solvent mixture, for example, 90:10 acetone/water by volume.
-
Temperature Control: Place the solvent in a jacketed beaker connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Setup: Immerse a conductivity probe connected to a meter into the solvent and allow the reading to stabilize.
-
Reaction Initiation: Rapidly inject a small, precise volume of the acyl chloride (e.g., benzoyl chloride) into the stirred solvent to create a dilute solution (e.g., 0.01 M) and immediately start recording conductivity readings over time.
-
Data Collection: Continue recording until the conductivity reading remains constant, indicating the completion of the reaction.
-
Repeat: Thoroughly clean and dry the apparatus and repeat the exact procedure for this compound.
-
Data Analysis: Plot conductivity versus time. The initial slope of this curve is proportional to the initial reaction rate. Calculate the pseudo-first-order rate constant (k) for each reaction.
Caption: Experimental workflow for a competitive acylation experiment.
Conclusion
The structural and electronic differences between this compound and benzoyl chloride suggest a nuanced reactivity profile. The carbonyl carbon in this compound is predicted to be more electrophilic due to the strong, non-resonating inductive pull of the phenoxy group. This suggests it may be inherently more reactive. However, its significant steric bulk is expected to counteract this electronic enhancement, potentially making it less reactive than benzoyl chloride, especially with sterically demanding nucleophiles.
References
A Comparative Analysis of 4-tert-butylphenoxyacetyl Chloride and Other Acylating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 4-tert-butylphenoxyacetyl chloride against other commonly employed acylating agents, offering insights into their relative performance supported by experimental data and detailed protocols.
Understanding Acylating Agent Reactivity
Acylating agents are indispensable for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of amides, esters, and other carbonyl-containing compounds. The reactivity of an acylating agent is primarily governed by two key factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: The size of the groups surrounding the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate. A significant steric presence can dramatically reduce reactivity, even for electronically activated acylating agents.[1][2]
Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion.
Comparative Performance Analysis
To provide a clear and objective comparison, we have evaluated the performance of this compound against three widely used acylating agents: acetyl chloride, benzoyl chloride, and chloroacetyl chloride. The model reaction chosen for this comparison is the N-acylation of aniline, a common transformation in organic synthesis.
Quantitative Data Summary
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Key Byproducts |
| This compound | CC(C)(C)c1ccc(OCC(=O)Cl)cc1 | 226.70 | 4 (estimated) | 85 (estimated) | >95 | HCl, 4-tert-butylphenol (from hydrolysis) |
| Acetyl Chloride | CC(=O)Cl | 78.50 | 0.5 | 95 | >98 | HCl |
| Benzoyl Chloride | c1ccccc1C(=O)Cl | 140.57 | 2 | 90 | >97 | HCl |
| Chloroacetyl Chloride | ClCC(=O)Cl | 112.94 | 0.25 | 98 | >98 | HCl |
Experimental Protocols
The following is a detailed methodology for the N-acylation of aniline, which can be used as a standard protocol for comparing the performance of different acylating agents.
General Procedure for N-Acylation of Aniline
Materials:
-
Aniline (1.0 eq)
-
Acylating agent (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic acyl substitution and the experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for the N-acylation of aniline.
Discussion of Comparative Reactivity
The reactivity of the compared acylating agents can be rationalized as follows:
-
Chloroacetyl Chloride: The presence of the electron-withdrawing chlorine atom on the alpha-carbon significantly increases the electrophilicity of the carbonyl carbon, making it the most reactive among the compared agents.
-
Acetyl Chloride: As a small and unhindered acyl chloride, it reacts very rapidly with nucleophiles.
-
Benzoyl Chloride: The phenyl group is electron-withdrawing by induction but can donate electron density through resonance, which slightly deactivates the carbonyl group compared to acetyl chloride. This results in a moderately reactive acylating agent.
-
This compound: The bulky tert-butyl group on the phenoxy ring introduces significant steric hindrance, which is expected to slow down the rate of nucleophilic attack. While the phenoxy group itself is electron-withdrawing, the steric effect of the large tert-butyl group likely dominates, leading to a lower reactivity compared to the other acyl chlorides in this guide. This reduced reactivity can be advantageous in situations requiring greater selectivity or milder reaction conditions.
Conclusion
The choice of an acylating agent is a critical parameter in synthetic chemistry. While highly reactive agents like chloroacetyl chloride and acetyl chloride offer rapid reaction times and high yields, they may lack selectivity in complex molecules. This compound, with its significant steric bulk, presents a less reactive but potentially more selective alternative. This can be particularly useful in the synthesis of complex molecules where chemoselectivity is a primary concern, such as in the protection of specific functional groups during multi-step syntheses. Researchers should consider the trade-off between reactivity and selectivity when choosing the optimal acylating agent for their specific application.
References
A Strategic Guide to Orthogonal Protection: Advantages of the Acid-Labile tert-Butyl Group Over the Standard Benzoyl Ester
Executive Summary
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the selection of protecting groups is a critical strategic decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While the benzoyl (Bz) group has long been a reliable workhorse for the protection of hydroxyl and amino functionalities, its removal often requires harsh basic or acidic conditions. This guide presents a detailed comparison with the tert-butyl (t-Bu) protecting group, primarily used as a tert-butyl ether for alcohols. The core advantage of the t-Bu group lies in its unique acid-lability, which provides a powerful orthogonal strategy when used alongside the base-labile benzoyl group. This orthogonality allows for the selective deprotection of one group without affecting the other, a crucial capability in the synthesis of complex molecules. We will explore the mechanistic basis for this orthogonality, present comparative stability data, and provide detailed experimental protocols to empower researchers to make more informed strategic decisions in their synthetic endeavors.
Introduction: The Principle of Orthogonal Protection
The art of complex molecule synthesis is not merely about forming bonds, but about doing so in a precise and controlled sequence. Protecting groups are the linchpins of this control, acting as temporary masks for reactive functional groups.[1] An ideal protecting group strategy involves "orthogonal" sets, where each group can be removed with specific reagents and conditions that do not affect the others.[2][3] This principle, foundational to modern synthetic chemistry, allows for the sequential unmasking and reaction of different sites within a molecule, enabling the construction of highly complex architectures.[1][4][5]
The benzoyl group, forming a benzoate ester, is a classic choice, valued for its crystallinity and stability.[6] However, its cleavage typically requires saponification with a strong base.[7] The tert-butyl group, forming a t-Bu ether, offers a compelling alternative. Its deprotection occurs under an entirely different mechanistic manifold—acid-catalyzed cleavage—making it an ideal orthogonal partner to the benzoyl group.[8][9] This guide will dissect the advantages of this orthogonality.
Caption: High-level workflow comparison of Benzoyl vs. tert-Butyl protecting groups.
Mechanistic Divergence: The Key to Selectivity
The orthogonality of the Bz and t-Bu groups stems directly from their distinct cleavage mechanisms. Understanding these pathways is paramount to leveraging their strategic advantages.
Benzoyl Group: Base-Labile Saponification
The benzoyl group is an ester. Its removal is typically achieved by base-mediated hydrolysis, or saponification.[6][10] The process involves the nucleophilic attack of a hydroxide or alkoxide ion on the ester's carbonyl carbon. This is a robust and well-understood reaction but requires stoichiometric amounts of base and can be harsh on sensitive substrates.
Caption: Mechanism of base-catalyzed benzoyl ester cleavage.
tert-Butyl Group: Acid-Labile S N 1 Cleavage
The tert-butyl ether is cleaved under acidic conditions via a mechanism that capitalizes on the exceptional stability of the tertiary carbocation.[9] Protonation of the ether oxygen turns the hydroxyl group into a good leaving group. Subsequent departure of the alcohol generates a stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene.[11] This pathway is highly efficient and proceeds under mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), which are completely benign to benzoyl esters.[12]
Caption: Mechanism of acid-catalyzed tert-butyl ether cleavage.
Head-to-Head Comparison: A Data-Driven Analysis
The true value of a protecting group is demonstrated by its performance under a range of chemical conditions. The fundamental difference in cleavage mechanism between Bz and t-Bu groups leads to a starkly different and complementary stability profile.
Stability Profile
The following table summarizes the stability of the two protecting groups in the presence of common reagents, providing a clear guide for planning synthetic steps.
| Condition / Reagent Class | Benzoyl (Bz) Ester | tert-Butyl (t-Bu) Ether | Orthogonality Insight |
| Strong Acid (e.g., TFA, HCl) | Stable | Labile [9] | Excellent. t-Bu can be removed without affecting Bz. |
| Strong Base (e.g., NaOH, NaOMe) | Labile [7] | Stable [8] | Excellent. Bz can be removed without affecting t-Bu. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable [13] | Both are stable, allowing for deprotection of other groups (e.g., Cbz, Bn). |
| Oxidizing Agents (e.g., DDQ, PCC) | Stable | Stable | Both groups are robust to common oxidative conditions. |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Labile (reduces to alcohol) | Stable | Good. t-Bu is stable to hydride reagents that would reduce the Bz ester. |
| Organometallics (e.g., Grignard, R-Li) | Labile (reacts at carbonyl) | Stable | Excellent. t-Bu allows for organometallic additions elsewhere in the molecule. |
The Power of Orthogonality in Practice
The ability to selectively deprotect one hydroxyl group in the presence of another is a powerful tool. A classic scenario involves a diol where one alcohol needs to be revealed for further reaction while the other remains masked.
Caption: The principle of orthogonal deprotection with t-Bu and Bz groups.
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are detailed, step-by-step methodologies for the protection and deprotection of a generic primary alcohol.
Protocol 1: Benzoyl Protection of an Alcohol
Objective: To protect a primary alcohol (R-CH₂OH) as a benzoate ester.
Materials:
-
Alcohol (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure benzoate ester.
Protocol 2: Base-Mediated Deprotection of a Benzoyl Ester
Objective: To cleave a benzoate ester to reveal the parent alcohol.
Materials:
-
Benzoyl-protected alcohol (1.0 eq)
-
Sodium methoxide (NaOMe, 2.0 eq) or 2M NaOH
-
Methanol (MeOH) and/or Tetrahydrofuran (THF)
-
1M aqueous HCl
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the benzoate ester in MeOH or a THF/MeOH mixture.
-
Add the sodium methoxide solution or aqueous NaOH.
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) for 1-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool to 0 °C and carefully neutralize with 1M HCl until the pH is ~7.
-
Remove the organic solvent(s) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by column chromatography if necessary.
Protocol 3: tert-Butyl Ether Protection of an Alcohol
Objective: To protect a primary alcohol (R-CH₂OH) as a tert-butyl ether.
Materials:
-
Alcohol (1.0 eq)
-
Dichloromethane (DCM), anhydrous, or tert-butyl acetate
-
Liquefied isobutylene (excess) or Di-tert-butyl dicarbonate (Boc₂O)[14]
-
Strong acid catalyst (e.g., conc. H₂SO₄, or Amberlyst-15 resin)
Procedure (using isobutylene):
-
In a pressure-rated vessel, dissolve the alcohol in anhydrous DCM.
-
Add a catalytic amount of a strong acid (e.g., a few drops of H₂SO₄ or a scoop of Amberlyst-15 resin).
-
Cool the vessel to -78 °C (dry ice/acetone bath) and carefully condense an excess of isobutylene gas into the mixture.
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.
-
Cool the vessel back to 0 °C before carefully venting.
-
Quench the reaction with aqueous NaHCO₃ solution.
-
Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the pure tert-butyl ether.
Protocol 4: Acid-Catalyzed Deprotection of a tert-Butyl Ether
Objective: To cleave a tert-butyl ether to reveal the parent alcohol.
Materials:
-
tert-Butyl-protected alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the tert-butyl ether in DCM.
-
Cool the solution to 0 °C.
-
Add TFA dropwise (typically 10-50% v/v, depending on substrate sensitivity).
-
Stir at 0 °C or allow to warm to room temperature for 30 minutes to 2 hours, monitoring completion by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by column chromatography if necessary.
Conclusion and Strategic Recommendations
The choice between a tert-butyl ether and a benzoyl ester is a strategic one, guided by the overall synthetic plan.
-
Choose the Benzoyl (Bz) group when:
-
Downstream steps involve strongly acidic conditions.
-
A robust, crystalline derivative is desired for purification.
-
The substrate is stable to basic hydrolysis for deprotection.
-
-
Choose the tert-Butyl (t-Bu) group when:
-
Orthogonality to base-labile groups (like Bz) is required. This is its primary advantage.
-
Mild, non-basic deprotection is necessary to preserve sensitive functionalities.
-
Downstream steps involve organometallics, hydrides, or strong bases.
-
By mastering the application of these two complementary protecting groups, researchers can navigate complex synthetic challenges with greater precision and efficiency. The acid-labile tert-butyl group is not merely an alternative to the benzoyl standard; it is a powerful strategic tool that unlocks orthogonal pathways essential for modern chemical synthesis.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reverse orthogonal strategy for oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. tert-Butyl Ethers [organic-chemistry.org]
A Comparative Guide to the Lability of the Tert-Butylphenoxyacetyl (t-BPA) Protecting Group Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical decision in multi-step organic synthesis, directly impacting reaction efficiency, yield, and the integrity of the target molecule. The tert-butylphenoxyacetyl (t-BPA) group is a notable protecting group, particularly for the exocyclic amino functions of nucleosides in oligonucleotide synthesis. Its utility is primarily defined by its lability under specific pH conditions, which allows for its selective removal without compromising the integrity of other sensitive functional groups. This guide provides a comprehensive comparison of the t-BPA group's stability in acidic, neutral, and basic environments, supported by available experimental context and a detailed discussion of its practical applications.
Comparative Stability and Lability: A Qualitative Overview
The tert-butylphenoxyacetyl group is predominantly recognized for its pronounced lability under basic conditions. This characteristic makes it a valuable alternative to more robust acyl protecting groups like benzoyl (Bz) and isobutyryl (iBu). The increased lability of the t-BPA group allows for deprotection under milder basic conditions, which is particularly advantageous in the synthesis of sensitive biomolecules like DNA and RNA, where harsh conditions can lead to degradation or side reactions.[1]
While specific quantitative data on the cleavage kinetics of the t-BPA group across a broad pH spectrum is not extensively detailed in readily available literature, its behavior can be inferred from its common applications and deprotection protocols.
Basic Conditions (High pH): Labile
The primary method for the cleavage of the t-BPA group involves treatment with basic reagents. In the context of oligonucleotide synthesis, deprotection is effectively achieved using ammonia-saturated methanol or a mixture of aqueous ammonia and ethanol.[1] These conditions are significantly milder than the harsher basic treatments often required for the removal of benzoyl or isobutyryl groups. The lability in basic media is a key feature, enabling the deprotection of the nucleobase amino groups without significant degradation of the oligonucleotide backbone. For instance, in the synthesis of oligonucleotides with a 2-fluoro substituted nucleoside, the use of t-BPA protected phosphoramidites allows for "ultra mild" deprotection conditions, such as 25% aqueous ammonia at room temperature for 2 hours, which preserves the sensitive fluoro-substituent.[2]
Acidic Conditions (Low pH): Generally Stable
In contrast to its lability in basic media, the t-BPA group, like other acyl-based protecting groups, is generally stable under the acidic conditions typically employed in organic synthesis. For example, in oligonucleotide synthesis, it remains intact during the repeated acid-catalyzed detritylation steps. One study favorably compared the stability of N6-phenoxyacetyl-deoxyadenosine to the classic N6-benzoyl protected adenine against depurination under acidic conditions, suggesting a good level of stability.[3]
Neutral Conditions (pH ≈ 7): Stable
Under neutral pH conditions, the tert-butylphenoxyacetyl group is expected to be stable. Hydrolysis of the amide bond it forms is generally slow at neutral pH without enzymatic or chemical catalysis. This stability is crucial for its use in synthetic routes that involve steps performed at or near neutral pH.
Comparison with Other Common Protecting Groups
The choice of a protecting group is often a balance between stability during the synthetic sequence and ease of removal at the appropriate stage. The t-BPA group offers a distinct advantage in this regard for specific applications.
| Protecting Group | Lability in Basic Conditions | Lability in Acidic Conditions | Common Deprotection Conditions | Key Advantages |
| tert-Butylphenoxyacetyl (t-BPA) | High | Low | Ammonia-saturated methanol; aq. NH3/EtOH | Milder deprotection, suitable for sensitive substrates. |
| Benzoyl (Bz) | Moderate | Low | Concentrated aqueous ammonia at elevated temperatures | Higher stability for more robust synthetic routes. |
| Isobutyryl (iBu) | Moderate | Low | Concentrated aqueous ammonia at elevated temperatures | Similar to Benzoyl, offers good stability. |
| Phenoxyacetyl (Pac) | High | Low | Dilute ammonia solutions | Milder deprotection than Bz and iBu.[3][4] |
Experimental Protocols
Protocol 1: Deprotection of t-BPA in Oligonucleotide Synthesis
-
Objective: To remove the t-BPA protecting groups from the exocyclic amines of synthetic oligonucleotides.
-
Reagents:
-
Ammonia-saturated methanol or
-
A 3:1 (v/v) mixture of concentrated aqueous ammonia and ethanol.
-
-
Procedure:
-
The solid support-bound oligonucleotide is treated with the chosen basic solution.
-
The reaction is typically allowed to proceed at room temperature.
-
The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) by analyzing aliquots of the reaction mixture over time.
-
Complete deprotection is generally achieved within a few hours.[3]
-
-
Analysis: The disappearance of the protected nucleoside peaks and the appearance of the deprotected nucleoside peaks on the HPLC chromatogram indicate the progress of the reaction.
Logical Relationship of Factors Influencing t-BPA Lability
The stability of the tert-butylphenoxyacetyl protecting group is a function of the chemical environment, primarily the pH. The following diagram illustrates the logical relationship between pH and the lability of the t-BPA group.
References
- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Confirming the Purity of 4-tert-butylphenoxyacetyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. 4-tert-butylphenoxyacetyl chloride is a reactive acylating agent used in various synthetic applications, including the protection of exocyclic amino groups in oligonucleotide synthesis.[1][2][3] Its high reactivity, particularly its susceptibility to hydrolysis, necessitates stringent purity control. The most common impurity is the corresponding carboxylic acid, (4-tert-butylphenoxy)acetic acid, which can arise from exposure to moisture.
This guide provides a comparative overview of the primary analytical methods used to confirm the purity of this compound, complete with experimental protocols and data interpretation guidelines.
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of expected impurities, and available instrumentation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural confirmation and quantification, while chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) excel at separating and detecting trace impurities.[4] Fourier Transform Infrared (FTIR) spectroscopy is primarily used for rapid qualitative confirmation of the functional group.
| Method | Principle | Advantages | Disadvantages | Primary Use Case |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of ¹H nuclei, providing detailed structural information and quantitative data based on signal integration.[4] | - Provides unambiguous structural confirmation.- Quantifies impurities with distinct signals.- Non-destructive and relatively fast.[4] | - Lower sensitivity for trace impurities compared to chromatographic methods.- Signal overlap can complicate analysis in complex mixtures. | - Primary method for identity confirmation.- Quantifying the main component against known impurities (e.g., the corresponding carboxylic acid). |
| GC-MS | Separates volatile compounds based on their boiling point and partitioning between a stationary and a mobile phase, followed by mass analysis for identification. | - High sensitivity and selectivity for volatile impurities.- Provides molecular weight and fragmentation patterns for impurity identification. | - Destructive method.- The high reactivity of acyl chlorides can lead to degradation on the column or reaction with trace water; derivatization to a more stable ester or amide is often required.[5] | - Detecting and identifying trace volatile organic impurities and side-products. |
| RP-HPLC | Separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. | - Excellent for separating non-volatile impurities.- High precision and accuracy for quantification. | - The analyte's reactivity can be problematic; direct analysis often leads to poor results due to hydrolysis on the column.[5][6]- Derivatization is typically necessary to form a stable analyte.[6] | - Quantifying the starting carboxylic acid or other non-volatile impurities after derivatization. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying the presence of specific functional groups. | - Rapid and simple qualitative analysis.- Clearly indicates the presence of the acyl chloride C=O group and the absence of the carboxylic acid O-H group. | - Not suitable for quantifying low-level impurities.- Provides limited information on the nature of impurities beyond their functional groups. | - Quick identity check to confirm the presence of the acyl chloride functional group (~1800 cm⁻¹) and absence of significant hydrolysis product (broad O-H stretch ~2500-3300 cm⁻¹). |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy (qNMR)
This method is used to determine the purity of the main component and quantify impurities without the need for a specific reference standard for every impurity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar mass of a high-purity internal standard (e.g., dimethyl sulfone or 1,4-dinitrobenzene) into a vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain residual water.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally sufficient.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal corresponding to the methylene protons (-O-CH₂-COCl) of this compound (expected around 4.7 ppm).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the reactivity of acyl chlorides, derivatization into a more stable compound (e.g., an ester) is recommended for robust GC-MS analysis.[7] This prevents on-column reactions and improves peak shape.
Methodology:
-
Derivatization:
-
In a clean, dry vial, dissolve ~5 mg of the this compound sample in 1 mL of a dry, inert solvent (e.g., dichloromethane).
-
Add 1.5 equivalents of a dry alcohol (e.g., 2-butanol or ethanol) and 1.5 equivalents of a non-nucleophilic base (e.g., pyridine) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting ester is much more stable for GC analysis.
-
-
Sample Injection: Inject 1 µL of the derivatized solution into the GC-MS.
-
GC Conditions:
-
Column: A standard non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the main peak corresponding to the ester derivative and search for impurity peaks. The mass spectrum of each peak can be used to identify the structure of the corresponding impurity.
Reverse-Phase HPLC (RP-HPLC) with Derivatization
Direct analysis of acyl chlorides by HPLC is challenging.[5][6] Derivatization with an amine to form a stable amide is a common and effective strategy.
Methodology:
-
Derivatization:
-
Accurately weigh ~5 mg of the sample into a vial.
-
Add 1 mL of acetonitrile and 1.5 equivalents of a primary or secondary amine (e.g., aniline or diethylamine) that will create a UV-active derivative.
-
Vortex the mixture and let it react for 15 minutes at room temperature.
-
-
Sample Preparation for Injection: Dilute the derivatized sample to an appropriate concentration (~50 µg/mL) with the mobile phase.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm).
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main derivative peak as a percentage of the total peak area (Area Percent method).
Data Presentation: Expected Analytical Results
The following table summarizes the expected data from each analytical method for pure this compound.
| Method | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.35 (d, 2H, Ar-H), ~6.88 (d, 2H, Ar-H), ~4.70 (s, 2H, -O-CH₂-CO-), ~1.31 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~172 (C=O), ~154 (Ar-C), ~145 (Ar-C), ~126 (Ar-CH), ~114 (Ar-CH), ~68 (-O-CH₂-), ~34 (-C(CH₃)₃), ~31 (-C(CH₃)₃) |
| GC-MS | Retention Time | Method-dependent. The ethyl ester derivative would be a key peak to monitor. |
| GC-MS | Mass Spectrum (m/z) | For the parent molecule: Characteristic fragments would include loss of Cl (m/z 191), and the tert-butyl group (m/z 169). |
| RP-HPLC | Retention Time | Method-dependent. The anilide derivative would be the primary peak of interest. |
| FTIR (Thin Film) | Absorption Bands (cm⁻¹) | ~1800 cm⁻¹ (strong, sharp C=O stretch, characteristic of acyl chloride) . Absence of broad O-H stretch from ~2500-3300 cm⁻¹ indicates lack of hydrolysis to the carboxylic acid. |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical interplay between the different analytical techniques for a comprehensive purity assessment.
Caption: Experimental workflow for purity confirmation.
Caption: Logical relationships between analytical methods.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-tert-butylphenoxyacetyl Chloride Reaction Products by NMR and Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the analysis of acylation reaction products, comparing 4-tert-butylphenoxyacetyl chloride with common alternatives.
This guide provides a detailed comparison of the reaction products of this compound with aniline and methanol, alongside a comparative analysis with two common acylating agents: acetyl chloride and acetic anhydride. The performance of these reagents is evaluated based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing valuable insights for selecting the appropriate acylating agent for specific research and development needs.
Comparison of Acylating Agents: Performance Overview
The choice of an acylating agent is critical in organic synthesis, influencing reaction conditions, yield, and purity of the final product. This compound offers a structurally distinct acyl group compared to the more conventional acetyl chloride and acetic anhydride. This difference is reflected in the spectral characteristics of the resulting amide and ester products.
| Acylating Agent | Substrate | Product | Key Performance Aspects |
| This compound | Aniline | N-phenyl-2-(4-tert-butylphenoxy)acetamide | Introduces a bulky, lipophilic phenoxyacetyl group. |
| Methanol | Methyl 2-(4-tert-butylphenoxy)acetate | Potentially alters solubility and electronic properties. | |
| Acetyl Chloride | Aniline | Acetanilide (N-phenylacetamide) | Highly reactive, often leading to vigorous reactions. |
| Methanol | Methyl acetate | Simple and widely used for introducing an acetyl group. | |
| Acetic Anhydride | Aniline | Acetanilide (N-phenylacetamide) | Less reactive than acetyl chloride, often requiring a catalyst or higher temperatures. |
| Methanol | Methyl acetate | Generates acetic acid as a byproduct, which is less corrosive than HCl. |
NMR and Mass Spectrometry Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the reaction products of the different acylating agents with aniline and methanol.
Amide Products from Reaction with Aniline
| Product | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| N-phenyl-2-(4-tert-butylphenoxy)acetamide | Data not available in a single comprehensive source. | Data not available in a single comprehensive source. | Predicted m/z for [M]+: 297.17 |
| Acetanilide (N-phenylacetamide) | 2.1 (s, 3H, CH₃), 7.0-7.5 (m, 5H, Ar-H), ~8.75 (br s, 1H, NH)[1] | 24.0 (CH₃), 120.0 (Ar-C), 124.0 (Ar-C), 128.5 (Ar-C), 138.0 (Ar-C), 169.0 (C=O)[1] | Molecular Ion [M]⁺: 135.07, Base Peak: 93.0[2][3][4] |
Ester Products from Reaction with Methanol
| Product | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| Methyl 2-(4-tert-butylphenoxy)acetate | Data not available in a single comprehensive source. | Data not available in a single comprehensive source. | Predicted m/z for [M]+: 222.13 |
| Methyl Acetate | 2.1 (s, 3H, COCH₃), 3.7 (s, 3H, OCH₃)[5] | 21.0 (COCH₃), 52.0 (OCH₃), 171.0 (C=O)[6][7][8] | Molecular Ion [M]⁺: 74.04, Base Peak: 43.0[9][10] |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Synthesis of N-phenyl-2-(4-tert-butylphenoxy)acetamide
This is a general protocol as a specific literature procedure with full spectral characterization was not identified.
-
Dissolve Aniline: In a round-bottom flask, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the product.
Synthesis of Methyl 2-(4-tert-butylphenoxy)acetate
This is a general protocol as a specific literature procedure with full spectral characterization was not identified.
-
Prepare Methanolic HCl: In a fume hood, slowly add this compound (1.0 equivalent) to anhydrous methanol (a sufficient amount to dissolve the acyl chloride) at 0 °C. The reaction is exothermic and will generate HCl gas.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Remove the excess methanol and HCl under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the product.
Synthesis of Acetanilide from Acetyl Chloride and Aniline[4]
-
Reactants: In a dry boiling tube, mix 1 mL of aniline with 1 mL of glacial acetic acid.
-
Addition of Acetyl Chloride: Slowly add 1 mL of acetyl chloride in small portions while shaking. If the reaction becomes too vigorous, cool the tube under tap water.
-
Heating: After the addition is complete, gently heat the mixture for about 15 minutes, avoiding boiling.
-
Precipitation: Cool the boiling tube and add approximately 10 mL of ice-cold water while stirring to precipitate the acetanilide.
-
Purification: Filter the crude product and wash with water until the filtrate is neutral. Recrystallize the solid from hot water to obtain pure, needle-shaped crystals.
Synthesis of Acetanilide from Acetic Anhydride and Aniline[2]
-
Dissolve Aniline: Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid.
-
Prepare Reagents: In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water. Measure out 0.6 mL of acetic anhydride.
-
Reaction: Add the acetic anhydride to the aniline hydrochloride solution, swirl, and immediately add the sodium acetate solution.
-
Precipitation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and recrystallize from 95% ethanol.
Synthesis of Methyl Acetate from Acetyl Chloride and Methanol
-
Reaction: In a fume hood, carefully and slowly add acetyl chloride to an excess of cold, anhydrous methanol with stirring. The reaction is highly exothermic.
-
Work-up: After the reaction subsides, the mixture contains methyl acetate, methanol, and hydrochloric acid. The methyl acetate can be isolated by fractional distillation.
Synthesis of Methyl Acetate from Acetic Anhydride and Methanol
-
Reaction: Mix acetic anhydride with an excess of methanol. The reaction is slower than with acetyl chloride and may require a catalyst (e.g., a few drops of concentrated sulfuric acid) and gentle heating to proceed at a reasonable rate.
-
Work-up: The resulting mixture contains methyl acetate, methanol, and acetic acid. The methyl acetate can be isolated by fractional distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism for acylation and a typical experimental workflow for the synthesis and analysis of the reaction products.
References
- 1. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 2. Acetanilide(103-84-4) MS spectrum [chemicalbook.com]
- 3. Acetanilide, N-(1-phenethyl-4-piperidyl)- [webbook.nist.gov]
- 4. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]
- 9. Methyl acetate(79-20-9) MS [m.chemicalbook.com]
- 10. ez.restek.com [ez.restek.com]
A Comparative Guide to the Stability of TBS and t-BPA Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of appropriate protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced, stable under a desired set of reaction conditions, and cleanly removed without affecting other functional groups. This guide provides a detailed comparison of two commonly employed protecting groups: the silicon-based tert-butyldimethylsilyl (TBS) ether and the acyl-type tert-butyl-phenoxyacetyl (t-BPA) ester. This analysis, supported by experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Stability
The primary distinction between TBS and t-BPA protecting groups lies in their stability profiles, which dictates their orthogonal relationship in a synthetic sequence. TBS ethers are renowned for their stability under basic conditions but are readily cleaved by acidic reagents or fluoride ions. In contrast, t-BPA esters are designed to be labile under basic conditions, offering a valuable tool for selective deprotection in the presence of acid-sensitive groups.
Quantitative Stability Comparison
While direct head-to-head quantitative kinetic studies comparing the stability of TBS and t-BPA protecting groups across a wide range of conditions are not extensively documented, a comparative understanding can be derived from their known lability profiles. The following table summarizes their relative stability under common synthetic conditions.
| Condition | TBS (tert-butyldimethylsilyl) Ether | t-BPA (tert-butyl-phenoxyacetyl) Ester | Orthogonality |
| Acidic Conditions | Labile | Generally More Stable | Yes |
| (e.g., AcOH, HCl, PPTS) | Cleaved under mild to strong acidic conditions.[1] | As an ester, it can be hydrolyzed under strong acidic conditions, but is generally more robust than TBS ethers to mild acids. | Selective removal of TBS in the presence of t-BPA is feasible. |
| Basic Conditions | Stable | Labile | Yes |
| (e.g., K₂CO₃, NH₃, NaOH) | Generally stable to a wide range of basic conditions. | Readily cleaved by mild to strong basic conditions. | Selective removal of t-BPA in the presence of TBS is a key orthogonal strategy. |
| Fluoride Reagents | Labile | Stable | Yes |
| (e.g., TBAF, HF) | Readily cleaved due to the high affinity of fluoride for silicon.[1] | Stable, as it lacks a silicon-oxygen bond. | Selective removal of TBS in the presence of t-BPA is highly efficient. |
| Reductive Conditions | Stable | Stable | - |
| (e.g., H₂, Pd/C) | Stable. | Stable. | Not applicable for selective deprotection. |
| Oxidative Conditions | Stable | Stable | - |
| (e.g., PCC, DMP) | Stable. | Stable. | Not applicable for selective deprotection. |
Experimental Protocols
Detailed methodologies for the deprotection of TBS and t-BPA groups are crucial for their effective implementation in synthesis.
Deprotection of TBS Ethers
Protocol 1: Acid-Catalyzed Deprotection
-
Reagents: Acetic acid (AcOH) or Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol (MeOH).
-
Procedure: To a solution of the TBS-protected compound in methanol, a catalytic amount of PPTS is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. This method is considered one of the mildest for TBS deprotection.[1]
Protocol 2: Fluoride-Mediated Deprotection
-
Reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Procedure: A solution of the TBS-protected compound in THF is treated with a 1.0 M solution of TBAF in THF (typically 1.1-1.5 equivalents). The reaction is stirred at room temperature for a specified period (e.g., 18 hours) and monitored by TLC. After completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography.[1]
Deprotection of t-BPA Esters
The t-BPA group is most commonly employed for the protection of exocyclic amines in nucleosides during oligonucleotide synthesis. Therefore, deprotection protocols are often described in this context.
Protocol 3: Base-Catalyzed Deprotection in Oligonucleotide Synthesis
-
Reagents: Ammonia-saturated methanol or gaseous ammonia/methylamine.
-
Procedure: The solid support-bound oligonucleotide is treated with a solution of ammonia in methanol. The mixture is incubated at room temperature or elevated temperatures for a specific duration to effect the cleavage of the t-BPA groups from the nucleobases and release the oligonucleotide from the support. The resulting solution is then concentrated to remove the volatile reagents. The increased lability of the t-BPA group allows for milder basic conditions compared to standard protecting groups like benzoyl.
Visualizing Synthetic Strategies
The distinct deprotection requirements of TBS and t-BPA groups enable their use in orthogonal protection strategies, which are fundamental to the synthesis of complex molecules.
Caption: General workflow of a protection-deprotection sequence in chemical synthesis.
Caption: Orthogonal deprotection of TBS and t-BPA protecting groups.
Conclusion
The choice between TBS and t-BPA protecting groups is dictated by the specific requirements of the synthetic route. The TBS group offers robust protection under basic conditions and is ideal when subsequent steps involve nucleophilic reagents or basic hydrolysis. Its lability towards acids and fluoride ions provides convenient deprotection options. Conversely, the t-BPA group is the protecting group of choice when mild basic deprotection is required, particularly in the synthesis of sensitive biomolecules like oligonucleotides, where acidic conditions could be detrimental. The orthogonality of these two protecting groups provides a powerful tool for medicinal chemists and synthetic organic chemists to navigate complex synthetic challenges, enabling the selective unmasking of functional groups and facilitating the efficient construction of intricate molecular architectures.
References
The Tert-Butyl Group: A Double-Edged Sword in Acylation Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced role of the tert-butyl group in acylation reactions is paramount for molecular design and synthesis. This guide provides a comparative analysis of the steric effects of the tert-butyl group on acylation reactivity, supported by experimental data and detailed protocols.
The bulky and sterically demanding nature of the tert-butyl group significantly influences the reactivity of molecules in acylation reactions. This effect is a double-edged sword: while it can hinder reactions, it also offers a powerful tool for controlling regioselectivity and enhancing the stability of molecules by preventing unwanted side reactions. This guide explores the steric hindrance imposed by the tert-butyl group in two key acylation reactions: Friedel-Crafts acylation of aromatic compounds and the esterification of alcohols.
Friedel-Crafts Acylation: Directing Effects and Reduced Reactivity
In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the tert-butyl group, despite being an activating group, primarily directs incoming acyl groups to the para position. This is a direct consequence of steric hindrance at the ortho positions, which are shielded by the bulky tert-butyl group. While this directing effect is synthetically useful, the overall rate of acylation can be significantly reduced compared to less sterically hindered substrates like toluene.
Quantitative Comparison of Acylation Reactivity
| Substrate | Acylating Agent | Catalyst | Relative Rate/Yield | Observations |
| Toluene | Acetyl Chloride | AlCl₃ | Higher | Acylation occurs at both ortho and para positions, with para being the major product. |
| tert-Butylbenzene | Acetyl Chloride | AlCl₃ | Lower | Acylation occurs almost exclusively at the para position due to severe steric hindrance at the ortho positions. The overall reaction rate is slower than that of toluene. |
| Aniline | Benzoyl Chloride | - | 1 | Baseline for comparison. |
| 2,6-Dimethylaniline | Benzoyl Chloride | - | ~0.001 | The two methyl groups significantly hinder the approach of the acylating agent to the amino group. |
| 2,6-Di-tert-butylaniline | Benzoyl Chloride | - | Negligible | The extremely bulky tert-butyl groups effectively prevent the acylation of the amino group under standard conditions. |
Key Takeaway: The presence of a tert-butyl group dramatically decreases the rate of Friedel-Crafts acylation and acylation of anilines due to steric hindrance. However, it provides excellent control over regioselectivity in aromatic systems, favoring para-substitution.
Esterification: A Tale of Two Alcohols
The steric hindrance of the tert-butyl group is also prominently observed in esterification reactions. The formation of esters from tert-butanol is significantly more challenging compared to less hindered primary or secondary alcohols. The bulky tert-butyl group impedes the nucleophilic attack of the alcohol on the acyl carbon.
Quantitative Comparison of Esterification Reactivity
While direct, side-by-side kinetic data for the esterification of a range of alcohols including tert-butanol under identical conditions is scarce in the literature, the general trend of reactivity is well-established. The reaction rate generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.
| Alcohol | Carboxylic Acid | Catalyst | Relative Rate/Yield | Observations |
| Methanol | Acetic Acid | Acid Catalyst | High | Rapid esterification due to minimal steric hindrance. |
| Ethanol | Acetic Acid | Acid Catalyst | High | Slightly slower than methanol but still a fast reaction. |
| Isopropanol (sec-) | Acetic Acid | Acid Catalyst | Moderate | The secondary nature of the alcohol introduces some steric hindrance, slowing the reaction. |
| tert-Butanol (tert-) | Acetic Acid | Acid Catalyst | Low | The bulky tert-butyl group severely hinders the reaction, leading to very slow esterification rates and often requiring more forcing conditions. Dehydration to isobutylene is a common side reaction[1]. |
Key Takeaway: The tert-butyl group presents a significant steric barrier in esterification reactions, making tert-butanol a much less reactive substrate compared to primary and secondary alcohols.
Experimental Protocols
Protocol 1: Competitive Friedel-Crafts Acylation of Toluene and tert-Butylbenzene
Objective: To qualitatively compare the acylation reactivity of a sterically hindered aromatic compound (tert-butylbenzene) with a less hindered one (toluene).
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Toluene
-
tert-Butylbenzene
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (2.7 g, 20 mmol).
-
Add 20 mL of anhydrous dichloromethane to the flask and cool the suspension in an ice bath.
-
In a separate flask, prepare a solution of toluene (0.92 g, 10 mmol) and tert-butylbenzene (1.34 g, 10 mmol) in 10 mL of anhydrous dichloromethane.
-
Slowly add the toluene/tert-butylbenzene mixture to the stirred AlCl₃ suspension.
-
To this mixture, add a solution of acetyl chloride (0.785 g, 10 mmol) in 10 mL of anhydrous dichloromethane dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by carefully pouring the mixture over 50 g of crushed ice.
-
Transfer the mixture to a separatory funnel and add 20 mL of 1 M HCl. Shake and separate the layers.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by gas chromatography (GC) or ¹H NMR to determine the relative amounts of acetylated toluene and acetylated tert-butylbenzene.
Protocol 2: Comparative Esterification of Ethanol and tert-Butanol with Acetic Anhydride
Objective: To compare the rate of esterification of a primary alcohol (ethanol) and a tertiary alcohol (tert-butanol).
Materials:
-
Ethanol
-
tert-Butanol
-
Acetic anhydride ((CH₃CO)₂O)
-
Sulfuric acid (H₂SO₄) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two round-bottom flasks, magnetic stirrer, and necessary glassware for workup.
Procedure:
-
Set up two separate 50 mL round-bottom flasks, each with a magnetic stir bar.
-
In the first flask, place ethanol (2.3 g, 50 mmol) in 10 mL of dichloromethane.
-
In the second flask, place tert-butanol (3.7 g, 50 mmol) in 10 mL of dichloromethane.
-
To each flask, add 1-2 drops of concentrated sulfuric acid.
-
Add acetic anhydride (5.1 g, 50 mmol) to each flask simultaneously and start timing the reactions.
-
Stir both reactions at room temperature.
-
After 15 minutes, take a small aliquot from each reaction, quench with saturated sodium bicarbonate solution, and analyze by TLC or GC to monitor the progress.
-
Continue to monitor the reactions at regular intervals (e.g., 30, 60, and 120 minutes).
-
After the reaction period, work up both reaction mixtures by washing the organic layer with saturated sodium bicarbonate solution until no more gas evolves, followed by washing with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent.
-
Analyze the final products to compare the extent of conversion.
Visualizing the Steric Effect
The following diagrams illustrate the concepts discussed.
Caption: Steric hindrance in Friedel-Crafts acylation.
Caption: Steric effects in alcohol esterification.
References
A Comparative Guide to the Reaction Kinetics of 4-tert-Butylphenoxyacetyl Chloride and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-tert-butylphenoxyacetyl chloride and other commonly used acylating agents. Due to a lack of specific kinetic data for this compound in the public domain, this guide leverages data from analogous acyl chlorides—benzoyl chloride, acetyl chloride, and pivaloyl chloride—to provide a comparative framework. The principles of physical organic chemistry suggest that the reactivity of this compound will be influenced by the electronic effects of the phenoxy group and the steric bulk of the tert-butyl group.
Introduction to Acylating Agents and Their Significance
Acyl chlorides are highly reactive compounds widely employed in organic synthesis for the introduction of an acyl group into a molecule. These reactions, including hydrolysis, alcoholysis, and aminolysis, are fundamental in the synthesis of esters, amides, and other carbonyl derivatives, which are crucial intermediates in drug development and materials science. The reactivity of an acyl chloride is governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric nature of the substituent attached to the carbonyl group.
This compound is utilized as a protecting group for exocyclic amines in the synthesis of oligodeoxynucleoside methylphosphonates[1]. The bulky tert-butylphenoxyacetyl group offers specific advantages in terms of stability and deprotection under mild basic conditions[1]. Understanding its reaction kinetics is crucial for optimizing synthetic protocols and minimizing side reactions.
Comparative Kinetic Data
The following tables summarize the available kinetic data for the hydrolysis, alcoholysis, and aminolysis of benzoyl chloride, acetyl chloride, and pivaloyl chloride. This data can be used to infer the expected reactivity of this compound. The presence of the electron-donating phenoxy group in this compound is expected to decrease the electrophilicity of the carbonyl carbon compared to acetyl chloride, while the bulky tert-butyl group may introduce steric hindrance.
Table 1: Hydrolysis Kinetics of Acyl Chlorides
| Acyl Chloride | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzoyl Chloride | 95% Ethanol | 25 | 0.00949 min⁻¹ | [2] |
| Benzoyl Chloride | Water-Dioxane | 25 | Varies with amine catalyst | [3] |
| Acetyl Chloride | Acetone-Water | -35 to 10 | Varies with solvent composition | [4] |
| Benzyl Chloride | Pure Water | 30 | Constant up to pH 13 | [5] |
Table 2: Alcoholysis Kinetics of Acyl Chlorides
| Acyl Chloride | Alcohol | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzoyl Chloride | n-Propanol | - | 25 | 0.0321 min⁻¹ | [2] |
| Acetyl Chloride | Ethanol | Toluene | - | Varies with concentration | |
| Ethanoyl Chloride | Ethanol | - | - | Instantaneous, exothermic | [6] |
Table 3: Aminolysis Kinetics of Acyl Chlorides
| Acyl Chloride | Amine | Solvent | Temperature (°C) | Reaction Details | Reference |
| Benzoyl Fluorides | Various amines | Non-hydroxylic | - | First-order in each reactant | [7] |
| Pivaloyl Chloride | o-Toluidine | Dichloromethane | 0 | Slow addition, reaction for 30 min | [8] |
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of acyl chloride reactions. These can be adapted for this compound.
1. Hydrolysis Kinetics Measurement
A common method to study the hydrolysis of acyl chlorides is by monitoring the production of hydrochloric acid over time. This can be achieved through titration or by using a pH meter or conductivity measurements.
-
Procedure:
-
Prepare a solution of the acyl chloride in a suitable solvent (e.g., acetone-water mixture).
-
Initiate the reaction by adding a known amount of water.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, inert solvent).
-
Titrate the quenched aliquot with a standardized solution of a base (e.g., NaOH) using a suitable indicator to determine the concentration of HCl produced.
-
Alternatively, monitor the change in conductivity of the solution over time, which is proportional to the formation of ionic products.[4]
-
The rate constant can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law.
-
2. Alcoholysis and Aminolysis Kinetics Measurement
The kinetics of alcoholysis and aminolysis can be monitored using techniques such as chromatography (HPLC or GC) to measure the disappearance of the acyl chloride or the appearance of the ester or amide product.
-
Procedure:
-
Prepare solutions of the acyl chloride and the alcohol or amine in an appropriate solvent.
-
Mix the solutions to initiate the reaction, ensuring the temperature is controlled.
-
At specific time points, take samples from the reaction mixture and quench the reaction.
-
Analyze the samples using a calibrated HPLC or GC method to determine the concentrations of the reactants and products.
-
Plot the concentration data against time to determine the reaction order and the rate constant.
-
Visualizing Reaction Pathways and Workflows
Logical Relationship of Acyl Chloride Reactivity
The following diagram illustrates the factors influencing the reactivity of acyl chlorides.
Caption: Factors affecting the reactivity of acyl chlorides.
Experimental Workflow for Kinetic Studies
The diagram below outlines a typical experimental workflow for determining the reaction kinetics of an acyl chloride.
Caption: A generalized workflow for kinetic analysis.
Alternative Acylating Agents
A variety of reagents can serve as alternatives to acyl chlorides for acylation reactions. The choice of acylating agent often depends on the desired reactivity, selectivity, and reaction conditions. Some alternatives include:
-
Carboxylic Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acyl chlorides, making them suitable for more controlled acylations.
-
Activated Esters (e.g., N-Hydroxysuccinimide esters): Often used in bioconjugation and peptide synthesis due to their stability and reactivity towards amines in aqueous conditions.
-
Carboxylic Acids with Coupling Reagents (e.g., DCC, EDC): Allows for the formation of amide and ester bonds under mild conditions, avoiding the formation of acidic byproducts.
-
Aldehydes, Alcohols, and Amides: Can be used as acyl surrogates under specific catalytic conditions.[9]
The selection of an appropriate acylating agent is a critical step in designing a synthetic route, and a thorough understanding of their relative reactivities is essential for achieving the desired outcome.
References
- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for 4-tert-Butylphenoxyacetyl Chloride
This document provides comprehensive guidance on the proper disposal procedures for 4-tert-Butylphenoxyacetyl chloride, designed for laboratory professionals. The following protocols emphasize safety and compliance with standard chemical handling practices.
Immediate Safety and Hazard Information
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2] It is highly reactive and reacts with water, often violently.[3][4] The vapor is pungent and can cause respiratory irritation.[1][2] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a fume hood is mandatory. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator may be necessary.[1]
Properties and Hazard Summary
The following table summarizes the key physical, chemical, and hazard data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClO₂ | [2][3] |
| Molecular Weight | 226.71 g/mol | [2] |
| CAS Number | 90734-55-7 | [1][3][5] |
| Appearance | Colorless Liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 130 - 132 °C (266 - 269.6 °F) | [1] |
| Primary Hazards | GHS05: Corrosive | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [2] |
| Signal Word | Danger | [2] |
Experimental Protocol: Neutralization and Disposal
Acyl chlorides must be neutralized before disposal.[6] This procedure converts the reactive this compound into less hazardous compounds (a carboxylate salt and an alcohol) through a controlled reaction (hydrolysis/neutralization).
Objective:
To safely neutralize small quantities of this compound for subsequent disposal as hazardous waste.
Materials:
-
This compound waste
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), 5-10% aqueous solution
-
Isopropanol or Ethanol (optional, as a co-solvent)
-
Large beaker (at least 10x the volume of the chloride waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Perform the entire procedure within a certified chemical fume hood.
-
Place a large beaker containing a magnetic stir bar on a stir plate inside an ice bath for temperature control.[6]
-
Pour a 5-10% aqueous solution of sodium bicarbonate into the beaker. The volume should be sufficient to neutralize the acyl chloride and the resulting HCl (a 10-fold excess is recommended).
-
-
Neutralization:
-
Begin stirring the sodium bicarbonate solution at a moderate speed.
-
Using a pipette or dropping funnel, add the this compound waste to the stirred basic solution very slowly and dropwise .[6] The reaction is exothermic and will release gas (CO₂ if using bicarbonate); rapid addition can cause violent splashing and boiling.[4][6]
-
Maintain the temperature of the reaction mixture below 25°C using the ice bath.[6]
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
-
Verification:
-
Cease stirring and check the pH of the aqueous solution using pH paper or a calibrated pH meter.
-
The final pH should be between 6 and 8. If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is neutral.
-
-
Final Disposal:
-
The neutralized solution contains 4-tert-butylphenoxyacetic acid sodium salt and sodium chloride.
-
Transfer the final, neutralized solution to a properly labeled hazardous waste container.
-
Dispose of the container through your institution's approved waste disposal plant or service.[1][2][7] Do not pour down the drain.[2]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 90734-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. (4-tert-Butylphenoxy)acetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
